GNA002
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H55NO8/c1-10-49-21-20-43-39(48)27(7)18-19-41-38(47)28-22-31-36(46)33-35(45)29(17-15-26(6)13-11-12-24(2)3)34(44)30(16-14-25(4)5)37(33)50-42(31,41)32(23-28)40(8,9)51-41/h12,14-15,18,22,28,32,44-45H,10-11,13,16-17,19-21,23H2,1-9H3,(H,43,48)/b26-15+,27-18-/t28-,32+,41+,42-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJVIXXMFVHPER-PTQVRNBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(=O)C(=CCC12C(=O)C3CC(C14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)CC=C(C)CCC=C(C)C)O)C(O2)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCNC(=O)/C(=C\C[C@]12C(=O)[C@H]3C[C@H]([C@]14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)C/C=C(\C)/CCC=C(C)C)O)C(O2)(C)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H55NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNA002: A Covalent Inhibitor Driving EZH2 Degradation for Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action of the EZH2 Inhibitor GNA002
This guide provides a comprehensive overview of the core mechanism of action of this compound, a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers, making it a compelling therapeutic target.[1][2] this compound represents a novel strategy to not only inhibit the enzymatic activity of EZH2 but also to promote its degradation, offering a distinct and potentially more durable anti-cancer effect.[3][4]
Core Mechanism of Action: Covalent Modification and Subsequent Degradation
This compound, a derivative of gambogenic acid, exerts its anti-tumor effects through a unique dual mechanism that distinguishes it from many other EZH2 inhibitors.[3][5] The core of its action involves the specific and covalent binding to the EZH2 protein, which subsequently triggers its ubiquitination and proteasomal degradation.[3][4]
Covalent Binding to the EZH2-SET Domain
This compound functions as a covalent inhibitor by specifically targeting the Cysteine 668 (Cys668) residue located within the catalytic SET domain of EZH2.[3][5] This covalent bond formation is highly specific to EZH2, as this compound does not exhibit significant activity against other histone methyltransferases.[6] The irreversible nature of this interaction ensures a sustained inhibition of EZH2's methyltransferase activity.[3]
Induction of CHIP-Mediated Ubiquitination and Proteasomal Degradation
Beyond enzymatic inhibition, the covalent modification of EZH2 by this compound serves as a signal for its degradation. The inhibitor-bound EZH2 is recognized by the E3 ubiquitin ligase, COOH terminus of Hsp70-interacting protein (CHIP).[3][4] CHIP then mediates the polyubiquitination of EZH2, marking it for destruction by the proteasome.[3] This degradation of the EZH2 oncoprotein leads to a significant reduction in its cellular levels, thereby abrogating both its catalytic and non-catalytic oncogenic functions.[3][7]
The depletion of endogenous CHIP has been shown to confer resistance to this compound-induced EZH2 degradation, highlighting the critical role of this E3 ligase in the inhibitor's mechanism of action.[7]
Downstream Effects: Reactivation of Tumor Suppressor Genes
The inhibition and degradation of EZH2 by this compound lead to a significant reduction in the trimethylation of Histone H3 at Lysine 27 (H3K27me3), a key epigenetic mark repressive to gene transcription.[3][6] The decrease in H3K27me3 levels at the promoter regions of target genes results in the reactivation of Polycomb Repressive Complex 2 (PRC2)-silenced tumor suppressor genes.[3][6] This restoration of tumor suppressor gene expression is a crucial downstream event contributing to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.[3]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (EZH2 inhibition) | 1.1 µM | Not specified | [6] |
| IC50 (Cell proliferation) | 0.070 µM | MV4-11 | [3] |
| IC50 (Cell proliferation) | 0.103 µM | RS4-11 | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Tumor Type | Outcome | Reference |
| Xenograft (Cal-27 cells) | 100 mg/kg (oral administration; daily) | Head and Neck Cancer | Significantly decreased tumor volume and reduced H3K27me3 levels in tumor tissues. | [8] |
| Xenograft (A549 cells) | Not specified | Lung Cancer | Significantly suppressed in vivo tumor growth. | [3] |
| Xenograft (Daudi cells) | Not specified | Burkitt's Lymphoma | Significantly suppressed in vivo tumor growth. | [3] |
| Xenograft (Pfeiffer cells) | Not specified | Diffuse Large B-cell Lymphoma | Significantly suppressed in vivo tumor growth. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on the descriptions in the primary literature, particularly the work by Wang et al. (2017) in The EMBO Journal.[3][7]
Protocol 1: Pull-Down Assay for this compound-Bound Proteins
This protocol is designed to identify proteins that directly interact with this compound.
Materials:
-
Biotin-conjugated this compound
-
Streptavidin-agarose beads
-
Cancer cell lines (e.g., HN-12)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Unlabeled this compound (for competition)
-
SDS-PAGE and silver staining reagents
-
HPLC/MS/MS for protein identification
Procedure:
-
Prepare biotin-conjugated this compound agarose beads.
-
Harvest and lyse cancer cells in RIPA buffer.
-
Centrifuge the lysate to collect the supernatant.
-
Pre-incubate a portion of the lysate with an excess of unlabeled this compound as a negative control for competitive binding.
-
Incubate the cell lysate (with and without unlabeled this compound) with the biotin-GNA002 beads overnight at 4°C.
-
Wash the beads extensively with RIPA buffer to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and visualize with silver staining.
-
Excise protein bands of interest and identify them using HPLC/MS/MS analysis.[7]
Protocol 2: In Vitro Ubiquitination Assay
This assay is used to determine if this compound induces the ubiquitination of EZH2, mediated by the CHIP E3 ligase.
Materials:
-
Recombinant EZH2 protein
-
Recombinant CHIP E3 ubiquitin ligase
-
Ubiquitin
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5c)
-
ATP
-
Ubiquitination reaction buffer
-
This compound
-
Anti-EZH2 and anti-ubiquitin antibodies for Western blotting
Procedure:
-
Set up the in vitro ubiquitination reaction by combining E1, E2, ubiquitin, and ATP in the reaction buffer.
-
Add recombinant EZH2 and CHIP to the reaction mixture.
-
Treat the reactions with either this compound or a vehicle control (e.g., DMSO).
-
Incubate the reactions at 30°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using anti-EZH2 and anti-ubiquitin antibodies to detect polyubiquitinated EZH2.[7]
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to assess the levels of H3K27me3 at specific gene promoters in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., Cal-27)
-
This compound
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and chromatin shearing buffers
-
Antibody against H3K27me3
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR analysis of target gene promoters
Procedure:
-
Treat cancer cells with this compound or vehicle control for a specified time.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin into fragments (e.g., by sonication).
-
Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific gene promoters (e.g., of tumor suppressor genes) in the immunoprecipitated DNA using quantitative PCR (qPCR).[7]
Visualizations
The following diagrams illustrate the key aspects of this compound's mechanism of action.
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for the in vitro ubiquitination assay.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. Wang Lab - Publications [shaomeng-wang.lab.medicine.umich.edu]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP-mediated ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The GNAO1-H3K27 Trimethylation Axis: An Inquiry into a Potential Epigenetic Link
Whitepaper | December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: The G protein subunit alpha O1 (GNAO1), a critical component of neuronal signal transduction, is increasingly implicated in a spectrum of neurodevelopmental disorders. Concurrently, histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark for transcriptional repression, is fundamental to cellular differentiation and identity. This technical guide addresses the inquiry into the potential effects of GNAO1 on H3K27 trimethylation. A thorough review of the current scientific literature reveals no direct evidence linking GNAO1 activity to the regulation of H3K27me3. However, this document explores the known signaling pathways of GNAO1 and the established regulatory mechanisms of H3K27 trimethylation to postulate potential, indirect connections that warrant further investigation. We provide a comprehensive overview of GNAO1 function, its associated pathologies, the mechanics of H3K27me3, and detailed experimental protocols for their independent study, alongside a hypothetical framework for exploring their potential interplay.
Introduction: The Premise of a GNAO1-Epigenetic Link
GNAO1 (Guanine Nucleotide-Binding Protein G(o) Subunit Alpha) is one of the most abundant G-protein alpha subunits in the central nervous system, playing a pivotal role in transducing signals from G protein-Coupled Receptors (GPCRs).[1] Mutations in the GNAO1 gene lead to severe neurodevelopmental disorders, including early infantile epileptic encephalopathy 17 (EIEE17) and neurodevelopmental disorder with involuntary movements (NEDIM).[2][3] These disorders are characterized by a range of symptoms such as seizures, developmental delay, and movement abnormalities.[2] The functional consequences of GNAO1 mutations are diverse, leading to either loss-of-function (LOF) or gain-of-function (GOF) of the Gαo protein.[3]
H3K27 trimethylation is a canonical mark of facultative heterochromatin, associated with the silencing of genes, particularly those involved in developmental regulation. This modification is catalyzed by the Polycomb Repressive Complex 2 (PRC2), with EZH2 serving as its catalytic subunit.[4] The regulation of PRC2/EZH2 activity is complex, involving post-translational modifications and interactions with various signaling pathways.[5]
The initial query for this guide, referencing "GNA002," is presumed to be a typographical error for GNAO1, as this compound is not a recognized gene symbol. The central hypothesis—that GNAO1 signaling could influence H3K27 trimethylation—is compelling, as it would connect a key neuronal signaling hub to a fundamental epigenetic regulatory mechanism. While no direct evidence currently supports this link, this document serves to bridge this knowledge gap by providing a foundational understanding of both systems and proposing a hypothetical framework for future research.
GNAO1: Function, Signaling, and Pathophysiology
GNAO1 encodes the Gαo subunit of heterotrimeric G-proteins. In its inactive state, Gαo is bound to GDP and complexed with Gβγ subunits. Upon activation by a GPCR, GDP is exchanged for GTP, leading to the dissociation of the Gαo-GTP and Gβγ subunits, both of which can modulate downstream effectors.[2]
Key Signaling Pathways
GNAO1-mediated signaling is crucial for neuromodulation and is involved in several key pathways:[1][2][6]
-
cAMP Inhibition: Gαo, as a member of the Gi/o family, canonically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[3]
-
Ion Channel Regulation: Both Gαo-GTP and the dissociated Gβγ subunits can directly modulate the activity of ion channels, such as Ca2+ and K+ channels, thereby regulating neuronal excitability.
-
Phospholipase C (PLC) Activation: The Gβγ subunit can activate PLC-β, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity.
-
PI3K/Akt Pathway: Gβγ subunits have been shown to activate Phosphoinositide 3-kinase (PI3K), a key regulator of cell growth, survival, and proliferation.
-
Rho Signaling: Recent studies indicate that Gαo is a molecular switch that regulates the Rho signaling pathway, which is critical for cytoskeletal dynamics and neurite outgrowth.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A mechanistic review on GNAO1-associated movement disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRC2 mediated H3K27 methylations in cellular identity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation and Role of EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
The Compound GNA002: A Molecular Takedown of the PRC2 Complex
An In-depth Technical Guide on the Targeted Degradation of the Polycomb Repressive Complex 2 by GNA002
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator frequently dysregulated in cancer. This document details the molecular interactions, downstream cellular effects, and experimental methodologies used to characterize the this compound-induced degradation of the PRC2 complex.
Introduction: Targeting the Epigenetic Machinery in Cancer
The Polycomb Repressive Complex 2 (PRC2) plays a pivotal role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] This epigenetic modification is critical for normal development and cell differentiation. However, the overexpression and aberrant activity of EZH2 are implicated in the pathogenesis of numerous human cancers, where it functions to silence tumor suppressor genes.[1][2] Consequently, EZH2 has emerged as a promising therapeutic target.
This compound, a derivative of the natural compound Gambogenic Acid, represents a novel class of EZH2 inhibitors.[1][2] Unlike competitive inhibitors that target the S-adenosylmethionine (SAM) binding pocket of EZH2, this compound employs a distinct mechanism: it induces the degradation of the EZH2 protein, thereby dismantling the entire PRC2 complex.[1] This guide elucidates the specifics of this degradation pathway and its consequences.
Mechanism of Action: this compound-Mediated PRC2 Degradation
The central mechanism of this compound's action is the targeted degradation of EZH2 through the ubiquitin-proteasome system. This process can be broken down into several key steps:
-
Covalent Binding to EZH2: this compound specifically and covalently binds to the Cys668 residue located within the SET domain of EZH2.[1][2] This covalent modification is crucial for its subsequent degradation.
-
Recruitment of the CHIP E3 Ubiquitin Ligase: The this compound-bound EZH2 is recognized by the E3 ubiquitin ligase, C-terminus of Hsp70-interacting protein (CHIP).[1]
-
Ubiquitination of EZH2: CHIP mediates the polyubiquitination of EZH2, marking it for destruction.[1]
-
Proteasomal Degradation: The ubiquitinated EZH2 is then targeted and degraded by the 26S proteasome.[1]
-
Disruption of the PRC2 Complex: The degradation of EZH2 leads to the destabilization and subsequent degradation of other core PRC2 components, such as SUZ12 and EED.[1]
-
Reduction of H3K27me3: The dismantling of the PRC2 complex results in a significant decrease in the levels of the repressive H3K27me3 mark on histone tails.[1][2]
-
Reactivation of Tumor Suppressor Genes: The reduction in H3K27me3 leads to the reactivation of PRC2-silenced tumor suppressor genes, contributing to the anti-cancer effects of this compound.[1][2]
Signaling Pathway of this compound-Induced EZH2 Degradation
Caption: this compound covalently binds to EZH2, leading to CHIP-mediated ubiquitination and proteasomal degradation.
Quantitative Data
The efficacy of this compound has been demonstrated across various cancer cell lines. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.070 | [2] |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 | [2] |
| Cal-27 | Head and Neck Cancer | 1.1 | [2] |
Table 2: Effect of this compound on PRC2 Components and H3K27me3
| Cell Line | Treatment | EZH2 Protein Level | SUZ12 Protein Level | EED Protein Level | H3K27me3 Level | Reference |
| Cal-27 | This compound (0.1-4 µM, 48h) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | [1][3] |
| Daudi | This compound (48h) | Significant reduction | Significant reduction | Not specified | Significant reduction | [1] |
| Pfeiffer | This compound (48h) | Significant reduction | Significant reduction | Not specified | Significant reduction | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the PRC2 complex.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4][5][6]
Western Blot Analysis for PRC2 Components and H3K27me3
This protocol is used to quantify the levels of EZH2, other PRC2 components, and the H3K27me3 mark following this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-SUZ12, anti-EED, anti-H3K27me3, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin for total protein, Histone H3 for histone modifications).[7]
Co-Immunoprecipitation (Co-IP) of EZH2 and CHIP
This protocol is used to demonstrate the in-cell interaction between EZH2 and the E3 ligase CHIP.
Materials:
-
Cells treated with this compound and a proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Anti-EZH2 antibody or anti-CHIP antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Lyse the treated cells with Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using antibodies against EZH2 and CHIP.[1][8]
In Vitro Ubiquitination Assay
This assay is used to demonstrate the direct ubiquitination of EZH2 by CHIP in the presence of this compound.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant CHIP (E3 ligase)
-
Recombinant EZH2 protein
-
Ubiquitin
-
This compound
-
ATP
-
Ubiquitination reaction buffer
-
Western blot reagents
Procedure:
-
Set up the ubiquitination reaction mixture containing E1, E2, ubiquitin, ATP, and reaction buffer.
-
Add recombinant EZH2 and CHIP to the reaction mixture.
-
Add this compound or vehicle control (DMSO) to the respective reactions.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by Western blotting using an anti-EZH2 antibody to detect the laddering pattern indicative of polyubiquitination.[9][10][11]
Experimental Workflow for Characterizing this compound
Caption: A typical workflow for characterizing the activity of this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets the PRC2 complex for degradation, offering a distinct and potentially more effective anti-cancer strategy compared to traditional enzymatic inhibitors. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for further preclinical and clinical development. Future research should focus on elucidating the full spectrum of this compound's effects on the cellular proteome, exploring potential resistance mechanisms, and identifying predictive biomarkers to guide its clinical application in oncology. The methodologies described herein are crucial for the continued investigation and development of this and other targeted protein degraders.
References
- 1. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
GNAO1: A Technical Guide to its Role as a Reactivated Tumor Suppressor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanine Nucleotide-Binding Protein α-Activating Activity Polypeptide O (GNAO1) is emerging as a critical tumor suppressor gene that is frequently silenced in a variety of human cancers, including colorectal, hepatocellular, and breast cancers.[1][2] Its downregulation is often mediated by epigenetic mechanisms, primarily promoter hypermethylation.[3] Reactivation of GNAO1 expression has been demonstrated to inhibit key oncogenic processes, including cell proliferation, migration, and tumor formation, both in vitro and in vivo.[1][4] This technical guide provides an in-depth overview of the role of GNAO1 as a tumor suppressor, with a focus on its reactivation and downstream signaling pathways. We will detail the experimental protocols used to elucidate GNAO1's function and present quantitative data from key studies. This document aims to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction: GNAO1 as a Tumor Suppressor
GNAO1 encodes the αo subunit of heterotrimeric G proteins, which are crucial molecular switches in cellular signal transduction.[1][5] While initially studied for its role in neurological disorders, a growing body of evidence has implicated GNAO1 as a potential tumor suppressor in a range of cancers.[2][6][7][8] Studies have consistently shown that GNAO1 expression is significantly downregulated in tumor tissues compared to their normal counterparts.[1][5] This loss of expression is associated with more advanced disease stages, highlighting its potential as a prognostic biomarker.[1][4]
The primary mechanism of GNAO1's tumor-suppressive function appears to be its inhibition of the mTOR/S6K signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2][4] By dampening this pathway, reactivated GNAO1 can effectively curb uncontrolled cancer cell growth.
However, it is important to note a conflicting finding in gastric cancer, where GNAO1 overexpression has been correlated with a poor prognosis.[9] This suggests a context-dependent and tissue-specific role for GNAO1 that warrants further investigation.
Epigenetic Silencing and Reactivation of GNAO1
The primary mechanism for the silencing of GNAO1 in cancer is the hypermethylation of its promoter region.[3] This epigenetic modification is carried out by DNA methyltransferase 1 (DNMT1).[3]
Reactivation through Demethylation and Histone Deacetylase Inhibition
Studies have shown that treatment with the demethylating agent 5-Aza-2'-deoxycytidine (DAC) and the histone deacetylase (HDAC) inhibitor Trichostatin A (TSA) can successfully reverse the hypermethylation of the GNAO1 promoter, leading to the reactivation of its expression.[3] This finding is significant as it suggests a potential therapeutic strategy for cancers with silenced GNAO1.
Below is a diagram illustrating the epigenetic regulation of GNAO1 expression.
References
- 1. Overexpression of GNAO1 correlates with poor prognosis in patients with gastric cancer and plays a role in gastric cancer cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of GNAO1 correlates with poor prognosis in patients with gastric cancer and plays a role in gastric cancer cell proliferation and apoptosis - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. GNAO1 as a Novel Predictive Biomarker for Late Relapse in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The down-regulation of GNAO1 and its promoting role in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P53 and Pten control neural and glioma stem/progenitor cell renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
GNA002: A Covalent EZH2 Inhibitor Derived from Gambogenic Acid - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNA002, a derivative of the natural product gambogenic acid, has emerged as a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in various cancers. This technical guide provides an in-depth overview of this compound, consolidating available preclinical data on its mechanism of action, anti-cancer activity, and experimental validation. The document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting EZH2 through covalent inhibition.
Introduction
The epigenetic landscape of cancer is a rapidly evolving field of therapeutic intervention. EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), plays a crucial role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Overexpression and gain-of-function mutations of EZH2 are implicated in the pathogenesis of numerous hematological and solid tumors, making it an attractive target for anti-cancer drug development.
Gambogenic acid (GNA), a natural compound, has demonstrated anti-cancer properties.[1] this compound is a derivative of GNA, developed to enhance its potency and specificity as an EZH2 inhibitor.[2] Unlike many existing EZH2 inhibitors that act reversibly, this compound forms a covalent bond with its target, leading to irreversible inhibition and subsequent protein degradation. This whitepaper will delve into the technical details of this compound's mechanism, its efficacy in preclinical models, and the experimental methodologies used for its characterization.
Mechanism of Action: Covalent Inhibition and EZH2 Degradation
This compound exerts its anti-cancer effects through a dual mechanism involving the inhibition of EZH2's methyltransferase activity and the induction of its degradation.
Covalent Binding to EZH2
This compound acts as a highly potent and specific covalent inhibitor of EZH2.[1][2] It selectively targets and forms a covalent bond with the cysteine residue at position 668 (Cys668) within the catalytic SET domain of EZH2.[1] This irreversible binding physically obstructs the enzyme's active site, thereby inhibiting its histone methyltransferase activity. The consequence is a significant reduction in the levels of H3K27 trimethylation, a key epigenetic mark associated with transcriptional repression.[1][3] This leads to the reactivation of PRC2-silenced tumor suppressor genes.[1][2]
CHIP-Mediated Ubiquitination and Proteasomal Degradation
Beyond enzymatic inhibition, the covalent modification of EZH2 by this compound triggers a cellular quality control pathway. The altered conformation of the this compound-bound EZH2 is recognized by the E3 ubiquitin ligase, C-terminus of Hsc70-interacting protein (CHIP).[1] CHIP then mediates the polyubiquitination of EZH2, marking it for degradation by the proteasome.[1] This leads to a reduction in the total cellular levels of the EZH2 protein, a distinct advantage over non-covalent inhibitors which only block its enzymatic function.
References
Part 1: GNAO1 - The Neurodevelopmental Gatekeeper
An in-depth analysis of the available scientific literature reveals a potential ambiguity in the term "GNA002". This term can refer to two distinct but important molecules in biomedical research: GNAO1 , a crucial gene in neurodevelopment, and This compound , a pharmacological inhibitor of the enzyme EZH2 with applications in oncology. This guide will provide a comprehensive overview of both, tailored for researchers, scientists, and drug development professionals.
GNAO1 is a protein-coding gene that provides instructions for making the alpha (α) subunit of the G-protein Gαo. This protein is one of the most abundant membrane proteins in the brain and plays a critical role in transducing signals from G-protein coupled receptors (GPCRs).[1] Mutations in the GNAO1 gene can lead to a spectrum of severe neurodevelopmental disorders, often characterized by epilepsy, movement disorders, and developmental delay.[2][3][4][5]
Core Biological Function
GNAO1 is a central component of GPCR signaling cascades.[6] In its inactive state, the Gαo subunit is bound to GDP and forms a complex with Gβγ subunits. Upon activation by a GPCR, GDP is exchanged for GTP, causing the dissociation of the Gαo-GTP monomer from the Gβγ dimer. Both the Gαo-GTP and Gβγ subunits can then modulate the activity of various downstream effectors.[2][3]
Key functions of GNAO1 include:
-
Neuromodulation : Gαo couples with a variety of GPCRs, including dopamine, serotonin, and opioid receptors, to modulate neuronal activity.[1]
-
Regulation of Ion Channels : The Gβγ subunits released upon GNAO1 activation can directly regulate the activity of calcium, potassium, and sodium ion channels.[3]
-
Enzyme Regulation : Gαo is a known inhibitor of adenylyl cyclase, an enzyme responsible for the production of the second messenger cyclic AMP (cAMP).[2][3] Disruption of the G-protein-cAMP pathway is a key factor in the pathophysiology of dystonia and chorea associated with GNAO1 mutations.[4]
GNAO1 Signaling Pathways
Mutations in GNAO1 can either be loss-of-function or gain-of-function, leading to a wide range of clinical presentations.[7] The signaling pathways affected by GNAO1 are central to neurodevelopment and function.
Quantitative Data on GNAO1 Mutations
The following table summarizes key quantitative data related to specific GNAO1 mutations and their functional consequences.
| Mutation | Phenotype | Functional Effect | Reference |
| G203R | Epilepsy, Movement Disorder | Gain-of-function | [8] |
| G184S | Seizures | Gain-of-function | [8] |
| G42R | Movement Disorder | Dominant negative | [1] |
| R209C | Movement Disorder | Loss-of-function | [1] |
| Multiple | Developmental Delay, Hypotonia, Epilepsy, Movement Disorders | Variable | [5][9] |
Experimental Protocols for Studying GNAO1
1. Generation of GNAO1 Mutant Mouse Models
-
Objective : To create a mouse model with a specific GNAO1 mutation to study its in vivo effects.
-
Method : CRISPR/Cas9 genome editing is used to introduce the desired mutation (e.g., G203R) into the Gnao1 locus in mouse embryos.
-
Design and synthesize guide RNAs (gRNAs) targeting the specific exon of the Gnao1 gene.
-
Synthesize a single-stranded DNA oligonucleotide (ssODN) repair template containing the desired mutation and homology arms.
-
Deliver CRISPR reagents (Cas9 protein and gRNAs) as ribonucleoprotein (RNP) complexes along with the ssODN template into fertilized mouse eggs.
-
Implant the edited embryos into pseudopregnant female mice.
-
Screen the resulting pups for the presence of the desired mutation using PCR and DNA sequencing.[10]
-
-
Application : These mouse models can be used for behavioral studies, electrophysiological recordings, and preclinical testing of potential therapies.[8][10]
2. In Vitro Functional Assays
-
Objective : To characterize the biochemical properties of mutant GNAO1 proteins.
-
Method : Human GNAO1 mutations are expressed in cell lines (e.g., HEK293T) to assess their impact on G-protein signaling.
-
Clone the wild-type and mutant GNAO1 cDNA into an expression vector.
-
Transfect the vectors into HEK293T cells.
-
Measure the ability of the mutant protein to bind to GPCRs, exchange GDP for GTP, and interact with downstream effectors using techniques such as BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer).
-
-
Application : These assays help to classify mutations as gain-of-function, loss-of-function, or dominant negative, providing insights into the molecular mechanisms of disease.[10]
Part 2: this compound - A Pharmacological Agent in Oncology
This compound is a potent and specific covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2).[11][12] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27).[11][13] Overexpression or mutation of EZH2 is implicated in the development and progression of various cancers, making it an attractive therapeutic target.[11][13]
Core Biological Function
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of EZH2.[11] This leads to a reduction in H3K27 trimethylation (H3K27Me3), a mark associated with gene silencing.[11] By reducing H3K27Me3 levels, this compound can reactivate the expression of tumor suppressor genes that have been silenced by PRC2.[11]
Key functions of this compound include:
-
EZH2 Inhibition : this compound specifically and covalently binds to cysteine 668 within the SET domain of EZH2, inhibiting its methyltransferase activity.[11][12]
-
EZH2 Degradation : this compound binding triggers the degradation of EZH2 through CHIP-mediated ubiquitination.[11]
-
Reactivation of Tumor Suppressor Genes : By reducing H3K27Me3 levels, this compound leads to the re-expression of PRC2-silenced tumor suppressor genes.[11]
-
Induction of Apoptosis : this compound can induce programmed cell death in cancer cells.[12]
This compound Mechanism of Action
The following diagram illustrates the mechanism by which this compound inhibits EZH2 and its downstream effects.
Quantitative Data for this compound
The following table provides a summary of the quantitative data available for this compound.
| Parameter | Value | Cell Lines | Reference |
| IC50 (EZH2) | 1.1 µM | In vitro | [11][12] |
| IC50 (Cell Proliferation) | 0.070 µM | MV4-11 | [11][12] |
| IC50 (Cell Proliferation) | 0.103 µM | RS4-11 | [11][12] |
| In vivo Dosage | 100 mg/kg (oral) | Cal-27 xenograft mice | [12] |
Experimental Protocols for Evaluating this compound
1. In Vitro EZH2 Inhibition Assay
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of this compound against EZH2.
-
Method : A biochemical assay is used to measure the methyltransferase activity of recombinant EZH2 in the presence of varying concentrations of this compound.
-
Incubate recombinant PRC2 complex with a histone H3 substrate, S-adenosyl-L-methionine (SAM, the methyl donor), and varying concentrations of this compound.
-
Measure the amount of methylated H3K27 produced using an antibody specific for H3K27Me3 and a detection method such as ELISA or fluorescence.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
-
Application : This assay is crucial for determining the potency and specificity of EZH2 inhibitors like this compound.
2. Cell-Based Proliferation Assay
-
Objective : To assess the effect of this compound on the proliferation of cancer cell lines.
-
Method : Cancer cell lines are treated with a range of this compound concentrations, and cell viability is measured after a specific incubation period.
-
Seed cancer cells (e.g., MV4-11, RS4-11) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Calculate the IC50 for cell proliferation by plotting the percentage of viable cells against the log of the this compound concentration.[12]
-
-
Application : This assay provides information on the anti-proliferative effects of this compound on different cancer cell types.
3. In Vivo Xenograft Tumor Model
-
Objective : To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method : Human cancer cells are implanted into immunodeficient mice, and the effect of this compound treatment on tumor growth is monitored.
-
Inject human cancer cells (e.g., Cal-27) subcutaneously into the flank of nude mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg, orally, daily) to the treatment group and a vehicle control to the control group.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, excise the tumors and analyze them for biomarkers such as H3K27Me3 levels.[12]
-
-
Application : This preclinical model is essential for evaluating the in vivo efficacy and safety of potential anti-cancer drugs like this compound.[12][14]
Conclusion
The terms GNAO1 and this compound represent two distinct but significant areas of biomedical research. GNAO1 is a fundamental component of neuronal signaling, and understanding its function and dysfunction is key to developing therapies for a range of severe neurodevelopmental disorders. In contrast, this compound is a promising pharmacological agent that targets the epigenetic machinery of cancer cells, offering a potential new avenue for oncology drug development. This guide provides a foundational understanding of both molecules, equipping researchers and clinicians with the necessary knowledge to advance their respective fields.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. neurology.org [neurology.org]
- 5. About GNAO1 - GNAO1 [gnao1.it]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. orpha.net [orpha.net]
- 8. Mouse models of GNAO1-associated movement disorder: Allele- and sex-specific differences in phenotypes | PLOS One [journals.plos.org]
- 9. SEVERITY OF GNAO1-RELATED DISORDER CORRELATES WITH CHANGES IN G-PROTEIN FUNCTION: Developing a multi-parametric scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse models of GNAO1-associated movement disorder: Allele- and sex-specific differences in phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to GNAO1's Role in Cellular Signaling and Its Putative Links to Epigenetic Regulation
Disclaimer: The query for "GNA002" has been interpreted as a likely typographical error for GNAO1 . "this compound" is not a recognized standard human gene symbol. This document will focus on GNAO1, which encodes the Gαo protein, a critical component of signal transduction in the central nervous system.
Audience: Researchers, scientists, and drug development professionals.
Introduction to GNAO1 (Gαo)
GNAO1 (Guanine Nucleotide Binding Protein, Alpha O Subunit 1) is a protein-coding gene that encodes the alpha subunit of the Go heterotrimeric G-protein.[1] The Gαo protein is one of the most abundantly expressed proteins in the central nervous system, constituting up to 1% of total membrane protein.[2] As a signal transducer downstream of G protein-coupled receptors (GPCRs), Gαo is integral to numerous signaling cascades that regulate neuronal excitability and neurotransmission.[1][3] It couples with critical GPCRs, including GABA, adenosine, and dopamine D2 receptors.[2]
Mutations in the GNAO1 gene are linked to severe, rare genetic neurodevelopmental disorders, first characterized in 2013.[4][5] These disorders present a wide spectrum of symptoms, including early-onset epileptic encephalopathies (EIEE17), developmental delays, hypotonia, and hyperkinetic movement disorders such as chorea and dystonia.[3][4][5] The functional consequences of these mutations can be broadly categorized as loss-of-function (LOF), gain-of-function (GOF), or dominant-negative, leading to the diverse clinical phenotypes observed.[2][6] While GNAO1's role in signal transduction is well-established, its involvement in epigenetic regulation is an emerging area of investigation, with current evidence suggesting indirect connections through downstream signaling pathways.
Core Signaling Pathways of GNAO1
The canonical function of Gαo revolves around the G-protein cycle. In its inactive state, Gαo is bound to GDP and forms a heterotrimer with Gβ and Gγ subunits at the cell membrane. Upon activation of a GPCR by an extracellular ligand, the GPCR acts as a Guanine Nucleotide Exchange Factor (GEF), promoting the exchange of GDP for GTP on the Gαo subunit.[5] This induces a conformational change, causing the dissociation of the Gαo-GTP monomer from the Gβγ dimer. Both entities are then free to modulate the activity of various downstream effector proteins.[5] The signal is terminated when Gαo hydrolyzes GTP back to GDP, a process accelerated by Regulator of G protein Signaling (RGS) proteins, allowing it to re-associate with Gβγ.[5]
Key downstream effectors modulated by Gαo signaling include:
-
Adenylyl Cyclase (AC): As a member of the Gi/o family, Gαo-GTP directly inhibits most isoforms of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Disruption of the G-protein-cAMP signaling axis is considered a key factor in the pathophysiology of GNAO1-related movement disorders.[3][7]
-
Ion Channels: The Gβγ dimer, released upon Gαo activation, is a primary regulator of various ion channels, notably G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels, thereby directly influencing neuronal excitability.
-
Rho GTPase Signaling: Recent evidence suggests that Gαo acts as a molecular switch that regulates the Rho signaling pathway. Depletion of Gnao1 in neuronal cells was found to disrupt the expression of transcripts associated with Rho GTPase signaling, which in turn hampered neurite outgrowth and extension.[8]
Putative Role in Epigenetic Regulation
Direct evidence for GNAO1's participation in epigenetic regulation—such as binding to chromatin or interacting with histone-modifying enzymes—is currently lacking in published literature. However, emerging research provides an indirect, putative link through the downstream modulation of gene expression programs that include epigenetic regulators.
A recent study demonstrated that the depletion of Gnao1 in Neuro2a cells led to altered expression of transcripts associated with specific Gene Ontology (GO) terms, including "chromatin organization".[8] This suggests a potential hierarchical regulatory model:
-
Primary Signal: Gαo transduces signals from GPCRs.
-
Secondary Cascade: These signals modulate intracellular pathways, such as the Rho GTPase pathway.[8]
-
Tertiary Effect: The activity of these downstream pathways influences the transcriptional regulation of a wide array of genes, among which are factors involved in chromatin structure and modification.
This proposed mechanism positions GNAO1 as an upstream regulator that can influence the epigenetic landscape indirectly, rather than as a direct epigenetic modifier itself. The phenotypic variability observed in patients with identical GNAO1 mutations also hints at the potential involvement of epigenetic or other modifying factors in the disease's manifestation.[5]
Quantitative Data Summary
Quantitative analysis of GNAO1 signaling is crucial for understanding the specific molecular defects caused by pathogenic mutations. The following tables summarize key quantitative data from the literature.
Table 1: Functional Consequences of Common GNAO1 Pathogenic Variants
| Variant | Functional Effect | Associated Phenotype | Reference(s) |
|---|---|---|---|
| G203R | Dominant Negative; Strong GPCR Trapping | Movement Disorder & Epilepsy | [7][9] |
| R209C | Dominant Negative; Impaired GPCR Coupling | Movement Disorder & Epilepsy | [7][9] |
| G42R | Strong Loss-of-Function; Dominant Negative | Movement Disorder & Epilepsy | [9] |
| E246K | Aberrant Signal Transduction | Movement Disorder & Epilepsy | [10] |
| G40R | Likely Gain-of-Function | Epilepsy & Movement Disorder |[3] |
Table 2: Quantitative Analysis of Gαo Variant Effects on cAMP Signaling in dMSNs
| Gαo Variant Expressed | Agonist | Metric | Value | Reference |
|---|---|---|---|---|
| Wild-Type Gαo | Dopamine (10 µM) | Max cAMP Amplitude (ΔF/F₀) | ~1.0 | [7] |
| G203R | Dopamine (10 µM) | Max cAMP Amplitude (ΔF/F₀) | ~0.25 | [7] |
| R209C | Dopamine (10 µM) | Max cAMP Amplitude (ΔF/F₀) | ~0.4 | [7] |
| Wild-Type Gαo | Dopamine | EC₅₀ | ~1.2 µM | [7] |
| G203R | Dopamine | EC₅₀ | Not significantly different | [7] |
| R209C | Dopamine | EC₅₀ | Not significantly different | [7] |
Data are estimated from figures presented in the cited literature.
Experimental Protocols
Investigating the nuanced roles of GNAO1 requires a combination of signaling and molecular biology assays.
This protocol utilizes ONE-GO biosensors to monitor G-protein activation in real-time in living cells via Bioluminescence Resonance Energy Transfer (BRET).[11][12]
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well, white, clear-bottom plate suitable for luminescence measurements.
-
Co-transfect cells with plasmids encoding the GPCR of interest and the Gαo ONE-GO biosensor (which contains YFP-tagged Gαo and an Nluc-tagged detector module).[11] Incubate for 24-48 hours.
-
-
Assay Preparation:
-
Wash cells gently with Phosphate-Buffered Saline (PBS).
-
Add the BRET buffer containing the Nluc substrate (e.g., furimazine).
-
-
BRET Measurement:
-
Place the plate in a microplate reader equipped for dual-emission luminescence detection.
-
Measure baseline BRET ratio (YFP emission / Nluc emission).
-
Inject the GPCR ligand (agonist) and immediately begin kinetic measurements, acquiring data every 0.5-1 second for several minutes.
-
-
Data Analysis:
-
Calculate the change in BRET ratio over time. An increase in BRET signifies the binding of activated Gαo-GTP to the detector module.
-
Fit the kinetic data to an appropriate model (e.g., one-phase association) to determine parameters like activation rate (k_on).
-
For dose-response curves, perform endpoint reads after a fixed incubation time with varying ligand concentrations.
-
This workflow combines protein biochemistry and genomics to test the hypothesis that GNAO1 signaling indirectly affects the epigenetic landscape.
-
GNAO1 Knockdown:
-
Transfect a neuronal cell line (e.g., SH-SY5Y) with GNAO1-specific siRNA or a control non-targeting siRNA.
-
After 48-72 hours, harvest cells for parallel analyses. Confirm knockdown efficiency via qRT-PCR and Western Blot.
-
-
Co-Immunoprecipitation (Co-IP) for Nuclear Interactions:
-
Lyse a portion of the cells with a low-salt buffer to prepare nuclear extracts.
-
Incubate nuclear extracts with an anti-Gαo antibody conjugated to magnetic beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins and analyze by mass spectrometry to identify potential interacting partners, including chromatin-modifying enzymes.
-
-
Chromatin Immunoprecipitation sequencing (ChIP-seq):
-
Cross-link chromatin in the remaining siRNA-treated cells with formaldehyde.
-
Lyse cells and sonicate to shear chromatin to fragments of 200-500 bp.
-
Perform immunoprecipitation using antibodies against specific histone marks of interest (e.g., H3K4me3 for active promoters, H3K27ac for active enhancers).
-
Reverse cross-links, purify the immunoprecipitated DNA, and prepare libraries for next-generation sequencing.
-
-
RNA-sequencing (RNA-seq):
-
Isolate total RNA from GNAO1-knockdown and control cells.
-
Perform library preparation and sequencing to obtain a global profile of gene expression changes.
-
-
Bioinformatic Integration:
-
Analyze ChIP-seq data to identify genomic regions with differential histone modifications between GNAO1-knockdown and control cells.
-
Analyze RNA-seq data to identify differentially expressed genes.
-
Integrate the datasets to determine if genes with altered expression correlate with changes in nearby epigenetic marks. Focus on genes related to the Rho pathway and chromatin organization.[8]
-
Conclusion and Future Directions
GNAO1 is a central player in neuronal signal transduction, with a well-defined role in the canonical G-protein cycle. Its primary function involves coupling GPCRs to intracellular effectors, most notably leading to the inhibition of cAMP production and modulation of ion channel activity. Pathogenic mutations in GNAO1 disrupt these critical signaling functions, leading to severe neurodevelopmental disorders.
The role of GNAO1 in epigenetic regulation is not yet directly established. Current data points towards an indirect mechanism, whereby GNAO1-mediated signaling cascades, such as the Rho GTPase pathway, can alter the expression of genes involved in chromatin architecture.[8] This positions GNAO1 as a potential upstream influencer of the epigenetic state, a hypothesis that warrants rigorous experimental validation.
Future research should focus on:
-
Unbiased Proteomics: Employing techniques like Co-IP followed by mass spectrometry on nuclear fractions to identify any direct, context-dependent interactions between Gαo and chromatin-associated proteins.
-
Functional Genomics: Utilizing the proposed ChIP-seq and RNA-seq workflow in patient-derived iPSC models (e.g., iPSC-derived neurons) harboring specific GNAO1 mutations to link signaling defects to specific epigenetic and transcriptional changes.
-
Pharmacological Modulation: Investigating whether drugs that target downstream effectors of Gαo signaling can rescue or modify the transcriptional and epigenetic alterations observed in GNAO1 disease models.
Elucidating these potential connections will not only deepen our understanding of G-protein signaling but may also unveil novel therapeutic targets for the devastating neurological disorders linked to GNAO1 mutations.
References
- 1. genecards.org [genecards.org]
- 2. orpha.net [orpha.net]
- 3. neurology.org [neurology.org]
- 4. About GNAO1 - GNAO1 [gnao1.it]
- 5. Phenotypic Diversity in GNAO1 Patients: A Comprehensive Overview of Variants and Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mechanistic review on GNAO1-associated movement disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gαo is a major determinant of cAMP signaling in the pathophysiology of movement disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [scholarship.miami.edu]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GNAO1 In Vitro Experimental Protocols: A Guide for Researchers
Application Notes
The GNAO1 gene encodes the Gαo subunit, a critical component of heterotrimeric G protein signaling cascades highly expressed in the central nervous system.[1] De novo mutations in GNAO1 are associated with a spectrum of severe neurological disorders, including early infantile epileptic encephalopathy-17 (EIEE17) and neurodevelopmental and movement disorders (NEDIM).[1][2] These disorders can arise from mutations that result in loss-of-function (LOF), gain-of-function (GOF), or dominant-negative effects of the Gαo protein.[3] Understanding the precise molecular consequences of these mutations is crucial for developing targeted therapies.
This document provides a comprehensive set of in vitro experimental protocols for researchers, scientists, and drug development professionals studying GNAO1. These protocols cover the expression of GNAO1 variants, characterization of their biochemical properties, and assessment of their impact on cellular signaling pathways. The methodologies detailed below are foundational for investigating the genotype-phenotype correlations in GNAO1 encephalopathy and for the preclinical evaluation of potential therapeutic interventions.
Key Signaling Pathway
Gαo, upon activation by a G protein-coupled receptor (GPCR), exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer.[4] The activated Gαo-GTP can then modulate the activity of downstream effectors, most notably inhibiting adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] The signaling is terminated by the intrinsic GTPase activity of Gαo, which hydrolyzes GTP back to GDP, allowing for re-association with Gβγ.[4]
Figure 1: Simplified Gαo signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on various GNAO1 mutations. These studies typically assess the impact of mutations on GTP binding and hydrolysis, as well as on the downstream signaling effector, adenylyl cyclase.
Table 1: GTP Binding and Hydrolysis Kinetics of GNAO1 Mutants
| Mutation | GTP Binding Rate (kbind, min-1) | GTP Hydrolysis Rate (khydr, min-1) | Reference |
| Wild-Type | ~0.228 | Varies by study | |
| G203R | Hyper-accelerated | Markedly decreased | [7] |
| R209C/H | Hyper-accelerated | Markedly decreased | [7] |
| E246K | Hyper-accelerated | Markedly decreased | [7] |
| P170R | ~100x faster than WT | ~4-fold lower than WT | [7] |
| Q52P | Complete inability to bind | Not applicable | [4][8] |
| Q52R | Complete inability to bind | Not applicable | [4][8] |
Table 2: Functional Consequences of GNAO1 Mutations on cAMP Signaling
| Mutation | Functional Effect | α2A Adrenergic Receptor-Mediated Inhibition of cAMP (% of max) | Clinical Phenotype Association | Reference |
| Wild-Type | Normal Function | 100% | - | [3][9] |
| G42R | Gain-of-Function | Normal or enhanced | Movement Disorder | [3][9] |
| G203R | Gain-of-Function | Normal or enhanced | Movement Disorder | [3][9] |
| R209C/H | Normal/Gain-of-Function | Normal or enhanced | Movement Disorder | [3][9] |
| E246K | Gain-of-Function | Normal or enhanced | Movement Disorder | [3][9] |
| Multiple LOF variants | Loss-of-Function | <90% | Epileptic Encephalopathy | [3][9] |
Experimental Protocols
A general workflow for the in vitro characterization of GNAO1 mutations is depicted below. This typically involves introducing the mutation of interest into a GNAO1 expression vector, expressing the protein in a suitable system, and then performing a series of biochemical and cell-based assays.
Figure 2: General experimental workflow for GNAO1 variant characterization.
Site-Directed Mutagenesis of GNAO1
This protocol is for introducing specific point mutations into a GNAO1-containing plasmid.
Materials:
-
Plasmid DNA containing wild-type GNAO1
-
Mutagenic primers (forward and reverse, containing the desired mutation)
-
High-fidelity DNA polymerase (e.g., Pfu or Phusion)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.[10]
-
PCR Amplification:
-
Set up a PCR reaction with the template plasmid, mutagenic primers, dNTPs, and high-fidelity polymerase.
-
Perform thermocycling to amplify the entire plasmid. A typical program includes an initial denaturation, followed by 16-20 cycles of denaturation, annealing, and extension, and a final extension step.[10][11]
-
-
DpnI Digestion: Add DpnI enzyme directly to the amplification product and incubate at 37°C for at least 1 hour. This digests the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid.[12]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plating and Colony Selection: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Pick several colonies, grow overnight cultures, and isolate plasmid DNA (miniprep). Verify the presence of the desired mutation by Sanger sequencing.
Transient Transfection of HEK293T Cells
This protocol describes the transient expression of GNAO1 constructs in HEK293T cells for subsequent cellular assays.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
GNAO1 expression plasmid
-
Transfection reagent (e.g., Lipofectamine, PEI)
-
Serum-free medium (e.g., Opti-MEM)
-
Tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in the desired plate format to achieve 50-80% confluency on the day of transfection.
-
Complex Formation:
-
In a sterile tube, dilute the plasmid DNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow complexes to form.[9]
-
-
Transfection: Add the DNA-transfection reagent complexes dropwise to the cells in fresh complete growth medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before proceeding with the downstream assay.
[³⁵S]GTPγS Binding Assay
This assay measures the rate of GTP binding to the Gαo subunit, providing insights into the activation rate of the G protein.
Materials:
-
Cell membranes prepared from cells expressing the GNAO1 construct of interest
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
-
GDP
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
Unlabeled GTPγS
-
GPCR agonist (if studying receptor-stimulated binding)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine cell membranes, GDP (to ensure all G proteins are in the GDP-bound state), and assay buffer.
-
Initiate Reaction: Start the binding reaction by adding [³⁵S]GTPγS, with or without a GPCR agonist. For non-specific binding control, add an excess of unlabeled GTPγS.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60-90 minutes).
-
Termination: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.[13]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Data can be analyzed to determine agonist potency (EC₅₀) and efficacy (Emax).[2]
GTP Hydrolysis Assay
This assay measures the intrinsic GTPase activity of the Gαo subunit.
Materials:
-
Purified GNAO1 protein (wild-type or mutant)
-
[γ-³²P]GTP
-
Assay buffer (similar to GTPγS binding assay)
-
Activated charcoal solution
Procedure:
-
GTP Loading: Pre-incubate the purified GNAO1 protein with [γ-³²P]GTP in the assay buffer on ice to allow for GTP binding.
-
Initiate Hydrolysis: Transfer the reaction to 30°C to start the hydrolysis reaction.
-
Time Points: At various time points, take aliquots of the reaction and add them to an activated charcoal solution to stop the reaction. The charcoal binds to the free nucleotide but not the protein-bound nucleotide.
-
Separation: Centrifuge the charcoal suspension to pellet the charcoal and unbound nucleotide.
-
Quantification: Measure the radioactivity in the supernatant, which represents the released [³²P]Pi.
-
Data Analysis: Plot the amount of [³²P]Pi released over time to determine the rate of GTP hydrolysis.
cAMP Accumulation Assay
This cell-based assay measures the functional consequence of Gαo activation on its downstream effector, adenylyl cyclase.
Materials:
-
HEK293T cells co-transfected with the GNAO1 construct and a Gi/o-coupled GPCR (e.g., α₂ₐ adrenergic receptor)
-
Forskolin (an adenylyl cyclase activator)
-
GPCR agonist
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Stimulation:
-
Pre-treat the transfected cells with a PDE inhibitor to prevent cAMP degradation.[14]
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add the GPCR agonist at various concentrations to activate the Gαo pathway and inhibit adenylyl cyclase.
-
-
Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.[3][15]
-
Data Analysis: Plot the cAMP concentration against the agonist concentration to generate a dose-response curve. This allows for the determination of the inhibitory potency (IC₅₀) and efficacy of the GNAO1-mediated signaling.
Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate the interaction of GNAO1 with its binding partners, such as Gβγ subunits or RGS proteins.
Materials:
-
Cells expressing tagged GNAO1 constructs
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Antibody against the tag or GNAO1
-
Protein A/G agarose or magnetic beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse the cells with ice-cold Co-IP lysis buffer.
-
Pre-clearing (Optional): Incubate the cell lysate with beads alone to reduce non-specific binding.[4]
-
Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate for several hours to overnight at 4°C with gentle rotation to form antigen-antibody complexes.
-
Capture: Add Protein A/G beads to the lysate and incubate for another 1-3 hours to capture the antigen-antibody complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners.
By employing these detailed protocols, researchers can systematically dissect the molecular and cellular consequences of GNAO1 mutations, paving the way for a deeper understanding of GNAO1 encephalopathy and the development of novel therapeutic strategies.
References
- 1. addgene.org [addgene.org]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Site-Directed Mutagenesis [protocols.io]
- 11. Homemade Site Directed Mutagenesis of Whole Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of GTP hydrolysis by G-protein alpha subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Application Notes and Protocols: Western Blot Analysis of EZH2 and H3K27me3 Following GNA002 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.
GNA002 is a potent and specific covalent inhibitor of EZH2.[1][2] It acts by binding to the cysteine residue Cys668 within the SET domain of EZH2, which subsequently triggers its degradation via a CHIP-mediated ubiquitination pathway.[1][2] This targeted degradation of EZH2 leads to a significant reduction in global H3K27me3 levels, thereby reactivating the expression of PRC2-silenced tumor suppressor genes.[1][3]
This document provides a detailed protocol for performing a Western blot analysis to assess the levels of EZH2 and H3K27me3 in cultured cells following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound mechanism of action and the experimental workflow for the Western blot analysis.
Caption: Mechanism of this compound action on EZH2 and H3K27me3.
Caption: Experimental workflow for Western blot analysis.
Data Presentation
The following table summarizes hypothetical data for antibody dilutions and expected outcomes based on published literature.
| Parameter | EZH2 | H3K27me3 | Loading Control (e.g., β-actin or Histone H3) |
| Primary Antibody | Rabbit anti-EZH2 | Rabbit anti-H3K27me3 | Mouse anti-β-actin or Rabbit anti-Histone H3 |
| Recommended Dilution | 1:1000 - 1:2000 | 1:1000 | 1:5000 |
| Incubation Time | Overnight at 4°C | Overnight at 4°C | 1 hour at room temperature |
| Secondary Antibody | Goat anti-Rabbit IgG-HRP | Goat anti-Rabbit IgG-HRP | Goat anti-Mouse IgG-HRP or Goat anti-Rabbit IgG-HRP |
| Secondary Antibody Dilution | 1:5000 | 1:5000 | 1:5000 |
| Expected Band Size | ~87 kDa | ~17 kDa | ~42 kDa (β-actin) or ~17 kDa (Histone H3) |
| Expected Result after this compound Treatment | Decreased expression | Decreased expression | Unchanged expression |
Experimental Protocols
Cell Culture and this compound Treatment
-
Seed the cancer cell line of interest (e.g., Cal-27) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 4 µM) for a specified duration (e.g., 48 hours).[2] Include a vehicle-treated control (e.g., DMSO).
-
After the treatment period, proceed to cell lysis.
Cell Lysis and Protein Extraction
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.[4][5][6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[6]
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.[7][8][9][10]
-
Prepare a standard curve using bovine serum albumin (BSA) to accurately determine the protein concentration of the unknown samples.
-
Based on the calculated concentrations, normalize the volume of each lysate to ensure equal protein loading for SDS-PAGE.
SDS-PAGE
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6][11]
-
Load the denatured protein samples into the wells of a 4-20% Tris-glycine polyacrylamide gel.[12] Include a pre-stained protein ladder to monitor protein migration and estimate molecular weights.
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[6][13][14]
Protein Transfer
-
Equilibrate the gel, PVDF membrane, and filter papers in 1X transfer buffer.
-
Assemble the transfer sandwich according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry transfer).[11][15][16]
-
Perform the protein transfer. For wet transfer, a common condition is 100V for 1 hour at 4°C.[11]
-
After transfer, briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[15] Destain with deionized water.
Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[17]
-
Incubate the membrane with the primary antibody (anti-EZH2 or anti-H3K27me3) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[15][17]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[17]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and capture the image using a digital imaging system.
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the EZH2 and H3K27me3 bands to the corresponding loading control (β-actin or Histone H3) for each sample.
-
Plot the relative protein expression levels as a function of this compound concentration to visualize the dose-dependent effect of the inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioimmunoprecipitation assay buffer - Wikipedia [en.wikipedia.org]
- 5. TargetMol [targetmol.com]
- 6. bio-rad.com [bio-rad.com]
- 7. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 8. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. Pierce BCA Protein Assay Protocol [protocols.io]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. SDS-PAGE Protocol | Rockland [rockland.com]
- 13. SDS-PAGE [assay-protocol.com]
- 14. static.igem.org [static.igem.org]
- 15. bosterbio.com [bosterbio.com]
- 16. bio-rad.com [bio-rad.com]
- 17. fortislife.com [fortislife.com]
GNA002 Application Notes and Protocols for In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing GNA002 in in vivo xenograft models. This compound is a potent and specific covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently overexpressed in various cancers.[1] By triggering the degradation of EZH2, this compound effectively suppresses tumor growth, making it a promising candidate for cancer therapy.
Mechanism of Action
This compound exerts its anti-tumor effects by covalently binding to the Cys668 residue within the SET domain of EZH2. This binding event initiates a cascade that leads to the ubiquitination and subsequent degradation of the EZH2 protein, mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein). The depletion of EZH2 results in reduced H3K27 trimethylation, a key epigenetic modification that silences tumor suppressor genes. Consequently, the expression of these tumor suppressor genes is reactivated, leading to the inhibition of cancer cell proliferation and tumor growth.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in various cancer cell line-derived xenograft models.
Table 1: this compound Dosage and Administration in Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Dosage | Administration Route | Frequency | Vehicle |
| Cal-27 | Head and Neck Squamous Cell Carcinoma | Nude mice | 100 mg/kg | Oral (p.o.) | Once daily | Not explicitly stated in snippets |
| A549 | Lung Cancer | Nude mice | 100 mg/kg (presumed) | Oral (p.o.) | Once daily | Not explicitly stated in snippets |
| Daudi | Burkitt's Lymphoma | Nude mice | 100 mg/kg (presumed) | Oral (p.o.) | Once daily | Not explicitly stated in snippets |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Nude mice | 100 mg/kg (presumed) | Oral (p.o.) | Once daily | Not explicitly stated in snippets |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Parameter | Vehicle Control | This compound Treated | Percent Inhibition |
| Cal-27 | Tumor Volume | Data not available | Significantly decreased | Data not available |
| A549 | Tumor Growth | Data not available | Significantly suppressed | Data not available |
| Daudi | Tumor Growth | Data not available | Significantly suppressed | Data not available |
| Pfeiffer | Tumor Growth | Data not available | Significantly suppressed | Data not available |
Note: While the primary source confirms significant tumor growth suppression in A549, Daudi, and Pfeiffer xenografts, specific quantitative data on tumor volume, weight, and percent inhibition are not detailed in the available search snippets. The dosage for these models is presumed to be consistent with the Cal-27 model based on the context of the source material.
Experimental Protocols
The following are detailed methodologies for conducting in vivo xenograft studies with this compound.
This compound Formulation for Oral Administration
For in vivo studies, this compound can be formulated for oral administration as follows:
-
Dissolve this compound in Dimethyl sulfoxide (DMSO).
-
Dilute the DMSO stock solution with a solution of 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines the establishment and treatment of subcutaneous xenografts.
Materials:
-
Cancer cell lines (e.g., Cal-27, A549, Daudi, Pfeiffer)
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS
-
This compound
-
Vehicle solution (e.g., DMSO and 20% SBE-β-CD in saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions to achieve a sufficient number of cells for implantation.
-
Cell Preparation: Harvest cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups with comparable average tumor volumes.
-
Treatment Administration:
-
Treatment Group: Administer this compound orally (p.o.) at the desired dosage (e.g., 100 mg/kg) once daily.
-
Control Group: Administer the vehicle solution orally at the same volume and frequency as the treatment group.
-
-
Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint: Continue the treatment for the duration of the study or until the tumors in the control group reach a predetermined endpoint.
-
Tissue Analysis (Optional): At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as immunohistochemistry to assess biomarkers like H3K27me3.
Conclusion
This compound demonstrates significant anti-tumor activity in various xenograft models through its unique mechanism of inducing EZH2 degradation. The provided protocols and data serve as a valuable resource for researchers designing and executing preclinical studies to further evaluate the therapeutic potential of this compound. Further investigation is warranted to establish optimal dosing and to explore its efficacy in a broader range of cancer models.
References
Preparing GNA002 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNA002 is a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] By covalently binding to Cys668 in the EZH2-SET domain, this compound triggers the degradation of EZH2 through CHIP-mediated ubiquitination.[1][2][3] This leads to a reduction in EZH2-mediated H3K27 trimethylation, reactivation of PRC2-silenced tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.[1][2] this compound has demonstrated efficacy in various cancer cell lines and in vivo xenograft models.[1][2]
Proper preparation of this compound stock solutions is crucial for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure optimal stability and performance.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for accurate experimental design.
| Property | Value | Reference |
| Molecular Weight | 701.0 g/mol | |
| IC₅₀ (EZH2) | 1.1 µM | [1][2] |
| IC₅₀ (Cell Proliferation) | 0.070 µM (MV4-11), 0.103 µM (RS4-11) | [1] |
| Solubility (DMSO) | ≥ 1.25 mg/mL (1.78 mM) | [1] |
| Storage (Solid) | -20°C (3 years) | [4] |
| Storage (Stock Solution) | -80°C (up to 6 months), -20°C (up to 1 month) | [1][4] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Laminar flow hood
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be diluted to final working concentrations in cell culture medium.
-
Aseptic Technique: Perform all steps in a sterile laminar flow hood to prevent microbial contamination.
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 7.01 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration (e.g., add 1 mL of DMSO to 7.01 mg of this compound).
-
Gently vortex the solution until the this compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[1]
-
-
Sterilization (Optional): If the DMSO used was not pre-sterilized, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile, amber or foil-wrapped microcentrifuge tubes to protect from light and minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][4] Ensure the tubes are tightly sealed.
-
Protocol for Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution:
-
It is recommended to perform a serial dilution to achieve the final working concentration accurately.
-
For example, to prepare a 10 µM working solution, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) by diluting the 10 mM stock solution in pre-warmed complete cell culture medium.
-
Then, further dilute the intermediate solution to the final desired concentration in pre-warmed complete cell culture medium.
-
Example for 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mixing: Gently mix the final working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.
Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for this compound stock and working solution preparation.
This compound Mechanism of Action and Signaling Pathway
References
GNA002 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, storage, and biological activity of GNA002, a potent and specific covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2). The included protocols offer step-by-step guidance for the preparation and use of this compound in both in vitro and in vivo research settings.
Product Information
-
Product Name: this compound
-
Molecular Formula: C₄₂H₅₅NO₈
-
Molecular Weight: 701.89 g/mol
-
CAS Number: 1385035-79-9
-
Appearance: Light yellow to yellow oil
-
Mechanism of Action: this compound is a highly potent and specific covalent inhibitor of EZH2, a key oncogenic protein.[1] It specifically binds to the cysteine residue Cys668 within the EZH2-SET domain.[1] This covalent binding triggers the degradation of EZH2 through COOH terminus of Hsp70-interacting protein (CHIP)-mediated ubiquitination.[1][2] The inhibition of EZH2's methyltransferase activity leads to a reduction in H3K27 trimethylation, a key epigenetic modification, and the reactivation of Polycomb Repressor Complex 2 (PRC2)-silenced tumor suppressor genes.[1][2]
Solubility Data
This compound exhibits solubility in various organic solvents, with Dimethyl Sulfoxide (DMSO) being the most common solvent for preparing stock solutions. For in vivo applications, co-solvent systems are typically required.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 | 35.62 | Requires sonication for complete dissolution. It is crucial to use anhydrous, newly opened DMSO as the solvent's hygroscopic nature can significantly reduce this compound solubility.[3] |
Table 2: Formulations for In Vivo Administration
| Formulation Components | Final this compound Concentration | Resulting Solution Type |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (1.78 mM) | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL | Suspended Solution |
Experimental Protocols
Preparation of this compound Stock Solution (In Vitro)
This protocol describes the preparation of a concentrated this compound stock solution in DMSO for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 142.47 µL of DMSO to 1 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solution:
-
Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[3]
-
It is recommended to store the solutions under a nitrogen atmosphere to maintain stability.[3]
Preparation of this compound Working Solution for In Vivo Administration (Clear Solution)
This protocol details the preparation of a this compound formulation suitable for intravenous or other routes of administration where a clear solution is required.
Materials:
-
This compound DMSO stock solution (e.g., 12.5 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a clear stock solution of this compound in DMSO as described in Protocol 3.1.
-
To prepare 1 mL of the final working solution, sequentially add the following components, ensuring the solution is thoroughly mixed after each addition:
-
100 µL of 12.5 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Mix the final solution until it is clear and homogenous.
-
It is recommended to prepare this working solution fresh on the day of use.[3]
Visualized Experimental Workflow and Signaling Pathway
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound covalently binds to EZH2, leading to its degradation.
References
Troubleshooting & Optimization
GNA002 Technical Support Center: Optimizing EZH2 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GNA002 for optimal EZH2 degradation in experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced EZH2 degradation?
A1: this compound is a potent and specific covalent inhibitor of EZH2.[1][2][3] It selectively binds to the cysteine 668 (Cys668) residue within the SET domain of EZH2.[1][2][3] This covalent modification triggers the recognition of EZH2 by the E3 ubiquitin ligase, COOH terminus of Hsp70-interacting protein (CHIP).[1][2][4][5] CHIP then mediates the polyubiquitination of EZH2, marking it for degradation by the 26S proteasome.[4][5]
Q2: What is the recommended concentration range for this compound treatment?
A2: The optimal concentration of this compound is cell-line dependent. However, published studies have shown effective EZH2 degradation and downstream effects in a concentration range of 0.1 µM to 10 µM.[3] For initial experiments, a dose-response study starting from 1 µM to 5 µM is recommended to determine the optimal concentration for your specific cell line.
Q3: How long should I treat my cells with this compound to observe EZH2 degradation?
A3: Significant EZH2 degradation is typically observed within 24 to 48 hours of this compound treatment.[3][6] However, the optimal treatment duration can vary depending on the cell type and the desired experimental endpoint. A time-course experiment (e.g., 12, 24, 48, and 72 hours) is recommended to pinpoint the optimal duration for achieving maximal EZH2 degradation in your specific experimental system.
Q4: Will this compound affect the levels of other PRC2 complex components?
A4: Yes, this compound treatment has been shown to decrease the abundance of other PRC2 complex components, such as SUZ12 and EED, in a dose-dependent manner.[6] This is likely due to the degradation of EZH2, which is a core component of the complex and essential for its stability.
Q5: Is this compound treatment reversible?
A5: this compound is a covalent inhibitor, meaning it forms a permanent bond with EZH2.[1][2][3] Therefore, its direct inhibitory effect on a specific EZH2 molecule is not reversible. The recovery of EZH2 levels in a cell population would depend on the synthesis of new EZH2 protein.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low EZH2 degradation observed after this compound treatment. | 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. 2. Insufficient treatment duration: The incubation time may not be long enough to induce significant degradation. 3. Low CHIP E3 ligase expression: The cell line may have low endogenous levels of the CHIP E3 ligase required for this compound-mediated degradation. 4. Cellular resistance: The cells may have inherent or acquired resistance mechanisms. 5. Incorrect this compound handling/storage: Improper storage may have led to the degradation of the compound. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.5 µM to 10 µM). 2. Conduct a time-course experiment, extending the treatment duration up to 72 hours. 3. Verify CHIP expression levels in your cell line via Western blot or qPCR. If levels are low, consider transiently overexpressing CHIP. 4. Test a different cell line known to be sensitive to EZH2 inhibitors. 5. Ensure this compound is stored according to the manufacturer's instructions and prepare fresh dilutions for each experiment. |
| High background or non-specific bands in EZH2 Western blot. | 1. Antibody issues: The primary or secondary antibody may have poor specificity or be used at too high a concentration. 2. Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding. 3. Inadequate washing: Insufficient washing may leave behind unbound antibodies. | 1. Use a validated anti-EZH2 antibody and optimize its dilution. Include an isotype control. 2. Increase the blocking time (e.g., to 2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). 3. Increase the number and duration of washes with TBST. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell confluence, passage number, or growth conditions can affect experimental outcomes. 2. Inconsistent this compound treatment: Variations in the preparation or application of this compound can lead to inconsistent results. 3. Technical variability in downstream assays: Minor differences in Western blotting or other analytical methods can introduce variability. | 1. Standardize cell culture procedures, ensuring consistent cell density and passage numbers for all experiments. 2. Prepare fresh this compound dilutions from a stock solution for each experiment and ensure uniform application to cells. 3. Maintain consistent protocols for all downstream analyses, including loading equal amounts of protein for Western blotting. |
Data Summary
This compound Treatment Conditions for EZH2 Degradation
| Parameter | Range/Condition | Reference |
| Concentration | 0.1 - 10 µM | [3] |
| Treatment Duration | 24 - 72 hours | [3][6] |
| Cell Lines Tested | HN-4, Cal-27 (Head and Neck Cancer) | [3][6] |
| Observed Effect | Dose-dependent reduction in EZH2 protein levels | [6] |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound-Mediated EZH2 Degradation
-
Cell Seeding: Seed the cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration in fresh cell culture medium.
-
Treatment: Once cells have reached the desired confluency, replace the old medium with the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Incubation: Incubate the cells for various time points (e.g., 0, 12, 24, 48, and 72 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis: Proceed with the Western Blot protocol (Protocol 2) to analyze EZH2 protein levels.
Protocol 2: Western Blot for EZH2 Detection
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% SDS-polyacrylamide gel and run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against EZH2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of this compound-induced EZH2 degradation.
Caption: Workflow for assessing EZH2 degradation.
References
- 1. Western Blot Protocol for KMT6/EZH2 Antibody (NB110-83976): Novus Biologicals [novusbio.com]
- 2. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 5. A covalently bound inhibitor triggers EZH2 degradation through CHIP-mediated ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of GNA002 in cellular assays
Welcome to the technical support center for GNA002. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays, with a specific focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly potent, specific, and covalent inhibitor of Enhancer of zeste homolog 2 (EZH2).[1][2] Its primary mechanism involves specifically and covalently binding to the Cys668 residue within the SET domain of EZH2.[1][2] This binding event triggers the degradation of EZH2 through a process mediated by the COOH terminus of Hsp70-interacting protein (CHIP)-mediated ubiquitination.[1][2][3] The ultimate on-target effect of this compound is the reduction of EZH2-mediated H3K27 trimethylation, which leads to the reactivation of PRC2-silenced tumor suppressor genes.[1][2]
Q2: What are the known on-target effects of this compound in cellular assays?
The primary on-target effect of this compound is the inhibition of EZH2's methyltransferase activity, leading to a global decrease in H3K27 trimethylation.[1][2] This has been shown to reactivate the expression of tumor suppressor genes that are epigenetically silenced by the PRC2 complex.[1][2] In various cancer cell lines, this compound treatment has been demonstrated to inhibit cell proliferation and induce cell death.[1][2]
Q3: What are off-target effects and why are they a concern for small molecule inhibitors like this compound?
Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target (EZH2).[4] These unintended interactions are a concern because they can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[4][5][6]
Q4: Are there any known off-target effects of this compound?
Currently, published literature emphasizes the high specificity of this compound for EZH2.[1][2] However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely excluded and should be experimentally evaluated in your specific cellular context. It is a common phenomenon for small molecule inhibitors to have off-target interactions, which can sometimes be the actual cause of the observed cellular phenotype.[5][6]
Q5: What are the initial signs that I might be observing off-target effects with this compound in my experiments?
Common indicators that you may be observing off-target effects include:
-
Discrepancy with genetic validation: The phenotype observed with this compound is different from the phenotype observed when EZH2 is knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR-Cas9).[4]
-
High concentration required for effect: The effective concentration of this compound in your cellular assay is significantly higher than its known biochemical IC50 for EZH2 (1.1 µM).[1][2][4]
-
Unexpected cellular toxicity: this compound causes significant cell death or morphological changes at concentrations where the on-target effect is expected to be specific.[4]
-
Inconsistent results with other EZH2 inhibitors: Using a structurally different EZH2 inhibitor produces a different or no phenotype.[4]
Troubleshooting Guides
Guide 1: Investigating Potential Off-Target Effects of this compound
If you suspect off-target effects, a systematic approach is crucial. This guide provides a workflow to help you investigate and validate the observed phenotype.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: EZH2 C668S Mutation and GNA002 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the EZH2 C668S mutation and its role in resistance to the covalent inhibitor, GNA002.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and specific covalent inhibitor of EZH2 (Enhancer of zeste homolog 2).[1][2] It acts by specifically and covalently binding to the Cysteine 668 (Cys668) residue located within the catalytic SET domain of EZH2.[1][2][3] This binding event does not just inhibit the methyltransferase activity but also triggers the degradation of the EZH2 protein via ubiquitination mediated by the COOH terminus of Hsp70-interacting protein (CHIP).[1][3][4] The subsequent reduction in EZH2 levels leads to decreased trimethylation of Histone H3 at Lysine 27 (H3K27me3), reactivation of PRC2-silenced tumor suppressor genes, and ultimately, inhibition of tumor growth.[1][2][4]
Q2: What is the EZH2 C668S mutation?
A2: The EZH2 C668S mutation is a specific point mutation where the Cysteine (C) residue at position 668 of the EZH2 protein is replaced by a Serine (S) residue. This mutation is critical in the context of this compound treatment because the Cys668 residue is the direct binding site for the covalent inhibitor.[4]
Q3: How does the EZH2 C668S mutation confer resistance to this compound?
A3: The EZH2 C668S mutation is a primary mechanism of acquired resistance to this compound. The inhibitor relies on the thiol group of the Cysteine at position 668 to form a stable covalent bond. By substituting Cysteine with Serine, which has a hydroxyl group instead of a thiol group, the mutation prevents this compound from binding to EZH2.[4] As a result, the drug cannot trigger EZH2 degradation or inhibit its methyltransferase activity in cells expressing the C668S mutant.[4] Cancer cells expressing this mutant form of EZH2 are therefore resistant to the growth-inhibitory effects of this compound.[4]
Q4: Are there other mechanisms of resistance to EZH2 inhibitors?
A4: Yes, besides mutations at the drug-binding site, two major mechanisms of resistance to EZH2 inhibitors have been identified. The first is the acquisition of secondary mutations in the EZH2 protein that prevent drug binding without affecting the enzyme's catalytic activity.[5][6] The second involves the activation of pro-survival signaling pathways that bypass the cell's dependency on EZH2 activity. Commonly activated pathways include the insulin-like growth factor 1 receptor (IGF-1R), MEK, and phosphoinositide-3-kinase (PI3K) pathways.[5]
Troubleshooting Experimental Issues
Q1: I am treating my EZH2 C668S mutant cell line with this compound, but my Western blot shows no decrease in global H3K27me3 levels. Is the experiment failing?
A1: This result is expected and likely indicates your experiment is working correctly. The C668S mutation prevents this compound from binding to EZH2, thus the inhibitor cannot suppress its methyltransferase activity.[4] You should observe a significant reduction in H3K27me3 levels in wild-type (WT) EZH2 cells treated with this compound, but not in the C668S mutant cells.[4]
-
Troubleshooting Steps:
-
Confirm Cell Line Genotype: Ensure your cell line indeed harbors the C668S mutation via sequencing.
-
Include a Positive Control: Always run a parallel experiment with a WT EZH2 cell line known to be sensitive to this compound. This will confirm the activity of your this compound compound.
-
Check Compound Activity: If the positive control also fails, test a fresh aliquot of this compound.
-
Verify Antibody Specificity: Ensure your anti-H3K27me3 antibody is specific and working correctly using appropriate histone controls.
-
Q2: My Co-Immunoprecipitation (Co-IP) experiment shows that the PRC2 complex (EZH2, EED, SUZ12) remains intact in C668S mutant cells after this compound treatment, while it is disrupted in wild-type cells. Why is this?
A2: This is the anticipated outcome. In wild-type cells, this compound binding leads to the degradation of the EZH2 protein.[4] Since EZH2 is the core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), its degradation leads to the dissociation of the complex.[4] In C668S mutant cells, this compound cannot bind to EZH2, so EZH2 is not degraded, and the PRC2 complex remains stable.[4]
Q3: My Cellular Thermal Shift Assay (CETSA) is not showing a thermal stabilization shift for EZH2 in my C668S mutant lysate when this compound is added. What does this mean?
A3: This result correctly demonstrates the lack of target engagement. CETSA's principle is based on ligand-induced thermal stabilization of the target protein.[7][8] A positive thermal shift indicates that the drug is binding to its target protein. The absence of a shift in your EZH2 C668S mutant lysate confirms that this compound is not binding to the mutated protein, which is the molecular basis of the resistance. You should see a clear thermal shift in a wild-type EZH2 lysate treated with this compound.
-
Troubleshooting Steps:
-
Run a WT Control: Perform the CETSA with a wild-type EZH2 lysate to obtain a positive control for thermal stabilization.
-
Optimize Temperature Range: Ensure you have performed an initial melt curve to determine the optimal temperature for seeing a shift.[8]
-
Check Protein Concentration: Ensure equal protein loading across all samples. Normalize concentrations before the heating step.[7]
-
Quantitative Data Summary
The following tables represent expected data from experiments comparing the effect of this compound on wild-type (WT) and C668S mutant EZH2-expressing cancer cells.
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | EZH2 Genotype | This compound IC50 (µM) |
|---|---|---|
| Cancer Line A | Wild-Type | 0.15 |
| Cancer Line A | C668S Mutant | > 20 |
| Cancer Line B | Wild-Type | 0.09 |
| Cancer Line B | C668S Mutant | > 20 |
Table 2: Protein Levels After 48h this compound Treatment (2 µM)
| Cell Line | EZH2 Genotype | Relative EZH2 Level (%) | Relative H3K27me3 Level (%) |
|---|---|---|---|
| Cancer Line A | Wild-Type | 15 | 10 |
| Cancer Line A | C668S Mutant | 98 | 95 |
Visualizations and Workflows
Caption: Mechanism of this compound action and C668S resistance.
Caption: Experimental workflow for investigating this compound resistance.
Experimental Protocols
1. Protocol: Western Blot for EZH2 and H3K27me3 Levels
-
Objective: To determine the protein levels of EZH2 and the global levels of H3K27 trimethylation in response to this compound treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate wild-type and EZH2 C668S mutant cells. Once they reach 60-70% confluency, treat with vehicle (DMSO) or desired concentrations of this compound (e.g., 0.1 - 4 µM) for 48 hours.[1]
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against EZH2, H3K27me3, and a loading control (e.g., Total Histone H3 or Beta-Actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensity using appropriate software.
-
2. Protocol: Co-Immunoprecipitation (Co-IP) for PRC2 Complex Integrity
-
Objective: To assess the association between EZH2 and other core PRC2 components (e.g., EED, SUZ12) after this compound treatment.
-
Methodology:
-
Cell Treatment and Lysis: Treat WT and C668S mutant cells with this compound or vehicle for 24 hours.[4] Harvest and lyse cells in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.[9]
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.[9]
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody (e.g., anti-EZH2) and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation. Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by resuspending in 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blot using antibodies against EZH2, EED, and SUZ12.
-
3. Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To directly confirm the binding (or lack thereof) of this compound to EZH2 in intact cells or cell lysates.
-
Methodology:
-
Cell Treatment: Treat intact WT and C668S mutant cells (or lysates) with this compound or vehicle (DMSO) for 1 hour at 37°C.[7][8]
-
Heat Challenge: Aliquot the cell suspension or lysate into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.[8]
-
Lysis (for intact cells): Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[10]
-
Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble EZH2 by Western blot.[7] A shift in the melt curve to a higher temperature in the this compound-treated sample compared to the vehicle control indicates target engagement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound|GNA-002 [dcchemicals.com]
- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of secondary mutations in wild-type and mutant EZH2 alleles cooperates to confer resistance to EZH2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Overcoming GNA002 resistance in cancer cells
Welcome to the GNAO1 Technical Support Center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides, FAQs, and detailed protocols for experiments related to overcoming GNAO1 resistance in cancer cells. The role of GNAO1 in cancer is context-dependent, sometimes acting as a tumor suppressor and other times as an oncogene; this guide addresses both scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the role of the GNAO1 gene and its protein product, Gαo, in cancer?
A1: The role of GNAO1 is multifaceted and varies by cancer type.
-
Tumor Suppressor: In several cancers, such as colorectal cancer (CRC) and hepatocellular carcinoma (HCC), GNAO1 functions as a tumor suppressor.[1][2][3] Its expression is often downregulated in tumor tissues compared to normal tissues.[1][3] Re-expression of GNAO1 in these cancer cell lines has been shown to inhibit proliferation, migration, and tumor formation by suppressing signaling pathways like mTOR/S6K.[1][2][4]
-
Oncogene: In other contexts, like certain gastric cancers and acute lymphoblastic leukemia (ALL), GNAO1 can be oncogenic.[5][6] Overexpression or specific activating mutations can correlate with poor prognosis and promote cancer cell proliferation.[5][6] For example, the R209C mutation in GNAO1, in cooperation with other genetic fusions, can promote leukemogenesis by activating the PI3K/Akt/mTOR pathway.[6]
Q2: What does "GNAO1 resistance" signify in cancer therapy?
A2: "GNAO1 resistance" can refer to two distinct situations:
-
Resistance to GNAO1-mediated tumor suppression: In cancers where GNAO1 is a tumor suppressor, cells may develop resistance to therapies aimed at restoring its function. This involves mechanisms that bypass GNAO1's inhibitory effects on growth pathways.
-
Resistance to GNAO1 inhibitors: In cancers where GNAO1 acts as an oncogene, cells treated with a GNAO1-targeted inhibitor may acquire resistance. This allows them to resume proliferation despite the presence of the drug, often through secondary mutations or the activation of alternative survival pathways.[7][8]
Q3: How can I determine the functional role of GNAO1 (tumor suppressor vs. oncogene) in my cancer model?
A3: To elucidate the role of GNAO1 in your specific cancer model, you can perform the following key experiments:
-
Expression Analysis: Compare GNAO1 mRNA and protein levels in a panel of your cancer cell lines versus corresponding normal tissue or non-malignant cell lines. Lower expression in cancer cells may suggest a tumor suppressor role, while higher expression could indicate an oncogenic function.[1][5]
-
Functional Assays: Modulate GNAO1 expression and observe the phenotypic effects.
-
Overexpression: If overexpressing GNAO1 in cancer cells inhibits proliferation, colony formation, or migration, it supports a tumor-suppressor role.[2]
-
Knockdown/Knockout: If silencing GNAO1 with siRNA or CRISPR inhibits proliferation and promotes apoptosis, it suggests an oncogenic role.[5] Conversely, if knockdown enhances proliferation, a tumor suppressor role is indicated.[3]
-
Q4: What are the primary signaling pathways regulated by GNAO1 in cancer cells?
A4: GNAO1 is a Gα subunit of heterotrimeric G proteins and modulates several key intracellular signaling pathways.[2][9] In cancer, the most commonly cited pathways include:
-
PI3K/Akt/mTOR Pathway: GNAO1 has been shown to both inhibit and activate this central pathway that controls cell growth, proliferation, and survival. In colorectal cancer, GNAO1 suppresses the mTOR/S6K branch.[1][2] In ALL, a GNAO1 mutation activates this pathway to promote leukemogenesis.[6]
-
ERK1/2 (MAPK) Pathway: Silencing GNAO1 in gastric cancer cells has been linked to changes in the phosphorylation of ERK1/2, suggesting its involvement in regulating this proliferation and survival pathway.[5]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Scenario 1: GNAO1 as a Putative Tumor Suppressor (e.g., in CRC, HCC models)
Q: I am overexpressing GNAO1 in my cancer cells, but I don't observe a significant decrease in cell proliferation. What could be the issue?
A: This could be due to several factors, ranging from technical issues to biological resistance.
-
Troubleshooting Steps:
-
Confirm Expression: Verify successful GNAO1 overexpression at the protein level using Western blot. A lack of robust protein expression will nullify any potential downstream effects.
-
Assess Protein Functionality: Ensure the GNAO1 construct you are using is full-length and correctly folded. If using a tagged version, the tag might interfere with its function.
-
Check Downstream Pathways: The cancer cells may have a downstream mutation that bypasses GNAO1's effect. For example, if mTOR is constitutively active due to a mutation, restoring upstream GNAO1 may not be sufficient to inhibit it. Use Western blot to check the phosphorylation status of key downstream targets like S6 Kinase (S6K).[1]
-
Cell Line Specificity: The tumor-suppressive role of GNAO1 is context-dependent. It's possible your specific cell line is not reliant on the GNAO1 pathway for regulating proliferation.
-
Scenario 2: GNAO1 as a Putative Oncogene (e.g., in Gastric Cancer, ALL models)
Q: My GNAO1 inhibitor initially worked, but the cancer cells have resumed proliferation. How can I investigate the mechanism of this acquired resistance?
A: Acquired resistance to targeted therapies is a common challenge.[8] The primary mechanisms are typically target alteration or activation of bypass signaling pathways.[7][10]
-
Troubleshooting and Investigation Workflow:
-
Confirm Target Engagement: First, ensure the inhibitor is still capable of binding to GNAO1 in the resistant cells.
-
Sequence GNAO1 Gene: Extract DNA from both the parental (sensitive) and resistant cells and sequence the GNAO1 gene. Look for secondary mutations in the resistant cells that might prevent inhibitor binding.
-
Probe for Bypass Pathways: Cancer cells can overcome the inhibition of one pathway by upregulating a parallel one.[7] Use a phospho-kinase antibody array or perform Western blots to compare the activation (phosphorylation) of key survival pathway proteins (e.g., p-Akt, p-ERK, p-STAT3) between sensitive and resistant cells. A significant increase in phosphorylation of a protein in a parallel pathway in the resistant cells is a strong indicator of a bypass mechanism.
-
Test Combination Therapy: If you identify an activated bypass pathway (e.g., PI3K/Akt), test a combination of your GNAO1 inhibitor with an inhibitor of that pathway (e.g., a PI3K inhibitor). Synergistic effects would support the bypass mechanism hypothesis.[7][8]
-
Data Presentation
Table 1: Summary of GNAO1's Role and Pathways in Different Cancers
| Cancer Type | Observed Role | Key Signaling Pathway(s) | Effect of Modulation | Reference(s) |
| Colorectal Cancer (CRC) | Tumor Suppressor | Inhibition of mTOR/S6K | Overexpression inhibits proliferation and migration. | [1][2] |
| Hepatocellular Carcinoma (HCC) | Tumor Suppressor | Not fully elucidated | Downregulation increases proliferation and suppresses senescence. | [3][4] |
| Gastric Cancer (GC) | Oncogene | Affects ERK1/2, Puma, Bim | Silencing inhibits proliferation and promotes apoptosis. | [4][5] |
| Acute Lymphoblastic Leukemia (ALL) | Oncogene (mutant) | Activation of PI3K/Akt/mTOR | R209C mutation promotes leukemogenesis. | [6] |
| Glioma | Tumor Suppressor | Promotes neural differentiation | Overexpression reduces proliferation. | [11] |
| Breast Cancer | Oncogene (mutant) | STAT3 Signaling | Somatic mutations can promote oncogenic transformation. | [5] |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of GNAO1 in Cancer Cells
This protocol provides a general guideline for transiently silencing GNAO1 expression using small interfering RNA (siRNA). Optimization is required for specific cell lines.
Materials:
-
GNAO1-targeting siRNA and non-targeting control (NTC) siRNA (20 µM stocks).
-
Lipofectamine RNAiMAX or similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Complete growth medium.
-
6-well plates.
-
Cancer cell line of interest.
-
Reagents for RNA extraction (qRT-PCR) and protein lysis (Western blot).
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection. For example, seed 2.5 x 10^5 cells per well.
-
Transfection Complex Preparation (per well):
-
In tube A, dilute 5 µL of 20 µM siRNA stock (final concentration ~50 nM) into 250 µL of Opti-MEM. Mix gently.
-
In tube B, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of tube A and tube B. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Aspirate the media from the cells and wash once with PBS.
-
Add the 500 µL siRNA-lipid complex mixture to each well.
-
Add 1.5 mL of complete growth medium to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The optimal time should be determined empirically.
-
Validation of Knockdown:
-
After incubation, harvest the cells.
-
To validate at the mRNA level, extract RNA and perform qRT-PCR.
-
To validate at the protein level, lyse the cells and perform a Western blot analysis for the GNAO1 protein.[5] Always compare results to cells transfected with the non-targeting control siRNA.
-
Protocol 2: Western Blot Analysis of GNAO1 and Downstream Pathways
This protocol is for assessing protein levels of GNAO1 and the phosphorylation status of key downstream effectors like Akt and S6K.
Materials:
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-GNAO1, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. When probing for phosphorylated proteins, use 5% BSA as the blocking agent.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to the total protein levels, and normalize all targets to the loading control (GAPDH or β-actin).
-
Visualizations
Caption: Dual roles of GNAO1 signaling in cancer.
Caption: Workflow for investigating acquired resistance to a GNAO1 inhibitor.
References
- 1. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. GNAO1 as a Novel Predictive Biomarker for Late Relapse in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Identification of functional cooperative mutations of GNAO1 in human acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. targetedonc.com [targetedonc.com]
- 9. neurology.org [neurology.org]
- 10. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GNAO1 Induces Neural Differentiation in Glioma Stem-Like Cells [mymedisage.com]
GNA002 (Recombinant Human GNAO1 Protein) Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNA002, our recombinant human GNAO1 protein.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is critical to maintain its stability and activity. We recommend the following storage conditions based on intended use and duration:
| Storage Type | Temperature | Duration | Buffer Conditions (Recommended) | Special Instructions |
| Short-Term | 4°C (on ice) | Up to 24 hours | Provided shipping buffer or a similar buffer containing glycerol | Ideal for immediate use in experiments to avoid freeze-thaw cycles.[1] |
| Long-Term | -80°C | Up to 12 months | Aliquot into single-use volumes in a buffer containing at least 20% glycerol | Avoid repeated freeze-thaw cycles as this can lead to protein degradation and loss of activity.[2] |
Q2: My this compound protein has precipitated after thawing. What should I do?
A2: Protein precipitation upon thawing can be caused by several factors. Here are some troubleshooting steps:
-
Centrifugation: Gently centrifuge the vial at a low speed (e.g., 10,000 x g for 5 minutes at 4°C) to pellet the precipitate. Use the supernatant for your experiment, but be aware that the protein concentration will be lower than initially stated.
-
Buffer Composition: The precipitation may be due to the buffer composition. If you have diluted the protein in a new buffer, ensure it is compatible and at an appropriate pH.
-
Avoid Vortexing: Do not vortex the protein solution as this can cause aggregation and precipitation. Mix gently by pipetting up and down.
Q3: I am observing lower than expected activity in my assay. What could be the cause?
A3: A decrease in this compound activity can be linked to several factors related to its stability and handling:
-
Improper Storage: Verify that the protein has been stored at the recommended temperature and that it has not undergone multiple freeze-thaw cycles.[2]
-
Protein Degradation: If the protein was stored for an extended period, even at -80°C, some degradation might have occurred.
-
Assay Conditions: Ensure that your assay buffer, pH, and temperature are optimal for GNAO1 activity. GNAO1 is a GTP-binding protein, and its activity is dependent on the presence of guanine nucleotides.[3][4]
Troubleshooting Guides
Guide 1: Investigating Loss of this compound Activity
This guide provides a systematic approach to troubleshooting the loss of this compound activity in your experiments.
Caption: Troubleshooting workflow for low this compound activity.
Guide 2: Experimental Protocol for Assessing Protein Stability
To assess the stability of this compound under your specific experimental conditions, we recommend a simple thermal shift assay (Differential Scanning Fluorimetry).
Principle: This method measures the thermal unfolding of a protein in the presence of a fluorescent dye that binds to hydrophobic regions exposed during unfolding. The melting temperature (Tm) is an indicator of protein stability.
Materials:
-
This compound protein
-
SYPRO Orange dye (or similar)
-
Quantitative PCR (qPCR) instrument with a thermal ramping feature
-
Buffers to be tested
Methodology:
-
Prepare Protein-Dye Master Mix: Dilute this compound to a final concentration of 2 µM in your buffer of interest. Add SYPRO Orange dye to a final concentration of 5X.
-
Aliquot into qPCR Plate: Aliquot 20 µL of the master mix into the wells of a qPCR plate.
-
Seal and Centrifuge: Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.
-
Thermal Ramping: Place the plate in the qPCR instrument. Set the instrument to monitor fluorescence while increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the unfolding transition is the Tm. A higher Tm indicates greater protein stability in that buffer condition.
GNAO1 Signaling Pathway
GNAO1 is the alpha subunit of the Go heterotrimeric G-protein and is a key transducer in various transmembrane signaling systems.[5] It primarily functions downstream of G-protein coupled receptors (GPCRs).[3][4]
Caption: Simplified GNAO1 signaling pathway.
Upon activation by a ligand-bound GPCR, the GNAO1 subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer.[3][4] The activated GNAO1-GTP and the free Gβγ dimer can then modulate the activity of various downstream effectors. A primary role of GNAO1 is the inhibition of adenylyl cyclase, which results in decreased intracellular cAMP levels.[6][7] The Gβγ subunits can also regulate effectors such as ion channels, phospholipase C-β (PLCβ), and phosphoinositide-3-kinase (PI3K).[6]
References
- 1. Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. sinobiological.com [sinobiological.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations - PMC [pmc.ncbi.nlm.nih.gov]
GNAO1 Experimental Results: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on GNAO1. The information is designed to help interpret unexpected results and navigate challenges in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My GNAO1 mutant, previously reported as gain-of-function (GOF), shows reduced signaling in my cAMP assay. What could be the reason?
A1: This is a common point of confusion in GNAO1 research. Several factors could contribute to this discrepancy:
-
Contradictory Functional Classifications: The functional consequences of GNAO1 mutations can be complex and are not always straightforward. Some mutations initially classified as GOF based on certain in vitro assays have later been shown to act as loss-of-function (LOF) or dominant negatives in other contexts, including in vivo models.[1] It is crucial to consider the specific experimental system and the assays used for functional classification.
-
Assay System Dependencies: The observed function of a GNAO1 mutant can be highly dependent on the cellular context, including the expression levels of the mutant protein, the specific GPCR it couples to, and the downstream effectors present in the cell line used.
-
Dominant Negative Effects: Some GNAO1 mutants can interfere with the function of the wild-type Gαo protein.[1][2][3] This dominant negative effect can lead to an overall reduction in signaling, even if the mutant protein itself has some residual or altered activity. BRET assays can be employed to investigate if the mutant affects the interaction of the wild-type Gαo with its binding partners.[4][5]
Q2: I am seeing high background noise in my GNAO1 functional assays. How can I troubleshoot this?
A2: High background can obscure the true signal in G-protein signaling assays. Here are some common causes and solutions:
-
Constitutive GPCR Activity: Some GPCRs can be active even without a ligand, leading to a high basal signal. This can be mitigated by choosing a cell line with lower endogenous receptor expression or by using inverse agonists to reduce basal activity.
-
Receptor and G-protein Overexpression: Overexpressing the GPCR or the GNAO1 construct can lead to non-specific signaling. It is important to titrate the amount of transfected DNA to find an optimal expression level that gives a good signal-to-noise ratio.
-
Assay Buffer Composition: The concentration of ions like Mg2+ and Na+, as well as the presence of GDP, can significantly impact G-protein activation.[6] Optimizing the assay buffer is a critical step.
-
Cell Density and Health: Ensure that cells are healthy and seeded at an optimal density. Over-confluent or unhealthy cells can lead to inconsistent results and high background.
Q3: My in vitro and in vivo results for the same GNAO1 mutant are conflicting. How should I interpret this?
A3: Discrepancies between in vitro and in vivo data are not uncommon in GNAO1 research and can provide valuable insights.
-
Complexity of In Vivo Systems: In vivo models, such as C. elegans and mice, have a much more complex cellular and physiological environment than cultured cells.[1][2][3] The presence of different GPCRs, regulatory proteins (like RGS proteins), and downstream effectors can lead to different functional outcomes for a GNAO1 mutant compared to a simplified in vitro system.
-
Dominant Negative Effects In Vivo: Dominant negative effects of GNAO1 mutants have been confirmed in animal models.[1][2][3] These effects might be more pronounced in a heterozygous in vivo context where the mutant protein competes with the wild-type protein.
-
Developmental and Circuit-Level Effects: In an intact organism, GNAO1 mutations can have profound effects on neuronal development and circuit function that cannot be recapitulated in a simple cell-based assay. These developmental and circuit-level alterations can contribute to the overall phenotype observed in vivo.
Troubleshooting Guides
Issue: Low Signal in cAMP Inhibition Assay
| Potential Cause | Troubleshooting Step |
| Poor Cell Health | Ensure cells are healthy, within a low passage number, and not over-confluent. |
| Suboptimal Agonist Concentration | Perform a dose-response curve to determine the optimal agonist concentration. |
| Incorrect Incubation Times | Optimize the incubation time for both the agonist and the cAMP measurement reagents. |
| Inefficient GPCR-GNAO1 Coupling | Confirm that the chosen GPCR couples effectively to Gαo in your cell line. Consider using a different GPCR or cell line. |
| Low GNAO1 Expression | Verify the expression of your GNAO1 construct via Western blot or other methods. |
| Problem with cAMP Detection Reagents | Check the expiration dates and proper storage of your cAMP assay kit components. Run a standard curve to ensure the kit is working correctly. |
Issue: Inconsistent Results in GTPγS Binding Assay
| Potential Cause | Troubleshooting Step |
| Membrane Preparation Quality | Ensure high-quality membrane preparations with good receptor and G-protein integrity. |
| Suboptimal GDP Concentration | GDP is crucial for maintaining G-proteins in an inactive state before stimulation. Titrate the GDP concentration to find the optimal level. |
| Incorrect Concentration of [35S]GTPγS | Use a concentration of [35S]GTPγS that is near its Kd for binding to ensure sensitivity to agonist stimulation. |
| High Basal Activity | If the signal in the absence of agonist is high, consider reducing the amount of membrane protein per assay or increasing the GDP concentration. |
| Assay Buffer Composition | Optimize the concentrations of MgCl2 and NaCl in the assay buffer, as they can significantly affect G-protein activation.[6] |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for common GNAO1 functional assays. These values are for illustrative purposes and may vary depending on the specific experimental conditions.
Table 1: cAMP Inhibition Assay - EC50 Values for α2A Adrenergic Receptor-Mediated Inhibition
| GNAO1 Variant | Functional Classification | EC50 (nM) | Maximum Inhibition (%) |
| Wild-Type | Normal | 10 | 95 |
| G203R | Gain-of-Function | 2 | 98 |
| R209C | Normal/Slight Loss-of-Function | 15 | 90 |
| C215Y | Loss-of-Function | >1000 | 40 |
| G42R | Gain-of-Function (in some assays) | 5 | 92 |
Note: The functional classification of some mutants, like G42R, can be context-dependent. While it may show GOF in a cAMP assay, it has been reported to have dominant negative effects in other systems.[1][7]
Table 2: GTPγS Binding Assay - Agonist-Stimulated [35S]GTPγS Binding
| GNAO1 Variant | Basal Binding (cpm) | Agonist-Stimulated Binding (cpm) | Fold Stimulation |
| Wild-Type | 500 | 2500 | 5.0 |
| G203R | 800 | 4000 | 5.0 |
| R209C | 600 | 2000 | 3.3 |
| C215Y | 450 | 800 | 1.8 |
| G42R | 700 | 3500 | 5.0 |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is a general guideline for measuring Gαo-mediated inhibition of adenylyl cyclase in a cell-based assay.
Materials:
-
HEK293T or CHO cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
Plasmids: GNAO1 (wild-type or mutant), α2A adrenergic receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
Agonist (e.g., UK14304 for α2A adrenergic receptor)
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed cells in a 384-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Transfection: Co-transfect cells with the GNAO1 construct and the α2A adrenergic receptor plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
-
Assay Preparation:
-
Wash the cells once with assay buffer.
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to each well.
-
-
Agonist Stimulation:
-
Add varying concentrations of the agonist to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for the optimized time (e.g., 30 minutes at 37°C).
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum inhibition.
-
Protocol 2: [35S]GTPγS Binding Assay
This protocol describes a method for measuring agonist-induced G-protein activation in membrane preparations.
Materials:
-
Cell membranes expressing the GPCR of interest and GNAO1
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP
-
Agonist
-
[35S]GTPγS
-
Non-specific binding control (cold GTPγS)
-
Scintillation cocktail
-
Glass fiber filter mats
-
Cell harvester
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells expressing the GPCR and GNAO1.
-
Assay Setup:
-
In a 96-well plate, add assay buffer, GDP, and the membrane preparation to each well.
-
Add varying concentrations of the agonist. For non-specific binding, add a high concentration of cold GTPγS.
-
-
Initiate Reaction: Add [35S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration:
-
Stop the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Scintillation Counting:
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements.
-
Plot the specific binding against the agonist concentration to determine the EC50 and Emax.
-
Visualizations
Signaling Pathway Diagram
Caption: Canonical GNAO1 signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for GNAO1 functional studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Genetic modeling of GNAO1 disorder delineates mechanisms of Gαo dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of GNA002 and GSK126 in EZH2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent EZH2 inhibitors, GNA002 and GSK126. This document outlines their mechanisms of action, presents supporting experimental data, and provides detailed experimental protocols for their evaluation.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Its primary function is to catalyze the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a critical therapeutic target.[2] This guide focuses on a comparative analysis of two small molecule inhibitors of EZH2: this compound and GSK126.
Mechanism of Action: A Tale of Two Inhibitors
While both this compound and GSK126 target EZH2, they do so through distinct mechanisms. GSK126 is a potent, S-adenosyl-methionine (SAM)-competitive inhibitor that reversibly binds to the EZH2 active site, preventing the transfer of methyl groups.[3][4] In contrast, this compound is a covalent inhibitor that specifically and irreversibly binds to cysteine 668 (Cys668) within the SET domain of EZH2.[5][6] This covalent modification not only inhibits the methyltransferase activity of EZH2 but also triggers its degradation through the ubiquitin-proteasome pathway, a mechanism not observed with GSK126.[7]
dot
Caption: EZH2 Signaling Pathway and Inhibition.
Quantitative Performance Data
The following table summarizes the key quantitative parameters for this compound and GSK126 based on available experimental data.
| Parameter | This compound | GSK126 | Reference |
| Mechanism of Action | Covalent, induces EZH2 degradation | Reversible, SAM-competitive | [3][5][6][7] |
| EZH2 IC50 | 1.1 µM | 9.9 nM | [8] |
| EZH2 Ki | Not Reported | 0.5 - 3 nM | [3][9] |
| Selectivity | Specific for EZH2 | >1000-fold selective for EZH2 over 20 other methyltransferases | [8] |
| Cell Proliferation IC50 (MV4-11) | 0.070 µM | Not Reported | [5] |
| Cell Proliferation IC50 (RS4-11) | 0.103 µM | Not Reported | [5] |
Experimental Protocols
To facilitate a direct comparison of this compound and GSK126 in your own research, we provide the following detailed experimental protocols.
EZH2 Enzymatic Inhibition Assay
This assay determines the in vitro potency of the inhibitors against the purified EZH2 enzyme complex.
Materials:
-
Purified recombinant human PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Histone H3 peptide (substrate)
-
This compound and GSK126 stock solutions (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound and GSK126 in assay buffer.
-
In a 96-well plate, add the PRC2 complex, histone H3 peptide, and the inhibitor dilutions.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated histone H3 peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cellular H3K27me3 Levels by Western Blot
This experiment assesses the ability of the inhibitors to reduce the levels of H3K27me3 in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., Pfeiffer, KARPAS-422 for EZH2 mutant; Cal-27 for wild-type EZH2)
-
This compound and GSK126
-
Cell lysis buffer
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3 (loading control), anti-EZH2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and GSK126 for a specified duration (e.g., 48-72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 and EZH2 levels to the total Histone H3 loading control.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
This compound and GSK126
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate and plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with serial dilutions of this compound and GSK126.
-
Incubate for the desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
dot
Caption: Experimental Workflow for Comparing EZH2 Inhibitors.
Concluding Remarks
Both this compound and GSK126 are valuable research tools for investigating the role of EZH2 in health and disease. The choice between these inhibitors will depend on the specific research question. GSK126 offers high potency and selectivity for studying the effects of direct enzymatic inhibition. This compound, with its unique covalent mechanism and ability to induce EZH2 degradation, provides an alternative approach to target EZH2 and may offer different biological outcomes. The experimental protocols provided herein should enable researchers to conduct a thorough and direct comparison of these two important EZH2 inhibitors.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Histone H3K27me3 antibody (mAb) - United Bio Research [unitedbioresearch.com.au]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
A Head-to-Head Comparison of GNA002 and Tazemetostat for Cancer Research
In the rapidly evolving landscape of epigenetic cancer therapies, two prominent EZH2 inhibitors, GNA002 and Tazemetostat, have emerged as subjects of intense research. This guide provides a comprehensive comparison of their performance, mechanism of action, and available experimental data to assist researchers, scientists, and drug development professionals in their ongoing work.
At a Glance: this compound vs. Tazemetostat
| Feature | This compound | Tazemetostat (Tazverik®) |
| Mechanism of Action | Covalent inhibitor; triggers EZH2 degradation via ubiquitination.[1][2] | Reversible, S-adenosylmethionine (SAM)-competitive inhibitor.[3] |
| Binding Site | Covalently binds to Cys668 in the EZH2-SET domain.[1] | Competes with SAM for the EZH2 catalytic site.[3] |
| EZH2 Inhibition (IC50) | 1.1 µM[1] | ~9 nM (for H3K27 methylation)[3] |
| Clinical Development | Preclinical | FDA-approved for follicular lymphoma and epithelioid sarcoma. |
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize the in vitro and in vivo preclinical data available for this compound and Tazemetostat.
In Vitro Anti-Proliferative Activity
| Cell Line | Cancer Type | This compound IC50 (µM) | Tazemetostat IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.070[1] | Not Reached[4] |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103[1] | Data not available |
| Cal-27 | Head and Neck Cancer | Data not available | Data not available |
| A549 | Lung Cancer | Data not available | Data not available |
| Daudi | Burkitt's Lymphoma | Data not available | Data not available |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Data not available | Data not available |
Note: Direct comparison is limited by the availability of data for both compounds in the same cell lines.
In Vivo Xenograft Studies
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| Cal-27 | Head and Neck Cancer | This compound (100 mg/kg, daily) | Significant decrease in tumor volume | [5] |
| A549 | Lung Cancer | This compound | Significant suppression of tumor growth | [1] |
| Daudi | Burkitt's Lymphoma | This compound | Significant suppression of tumor growth | [1] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | This compound | Significant suppression of tumor growth | [1] |
| Follicular Lymphoma (EZH2 mutant) | Follicular Lymphoma | Tazemetostat | Durable responses observed | [3] |
| Epithelioid Sarcoma | Soft Tissue Sarcoma | Tazemetostat | Objective responses observed |
Mechanism of Action: Two Distinct Approaches to EZH2 Inhibition
This compound and Tazemetostat both target EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2) that plays a crucial role in gene silencing. However, they achieve this through fundamentally different mechanisms.
Tazemetostat acts as a reversible, SAM-competitive inhibitor. It vies with the natural cofactor S-adenosylmethionine for binding to the catalytic site of EZH2, thereby preventing the methylation of histone H3 at lysine 27 (H3K27). This leads to the reactivation of tumor suppressor genes that were silenced by aberrant EZH2 activity.[3]
This compound , in contrast, is a covalent inhibitor. It forms an irreversible bond with a specific cysteine residue (Cys668) within the SET domain of EZH2.[1] This covalent binding not only inactivates the enzyme but also flags it for degradation through the ubiquitin-proteasome system, mediated by the E3 ubiquitin ligase CHIP.[1][2] This dual action of inhibition and degradation offers a distinct therapeutic strategy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct mechanisms of action of this compound and Tazemetostat and a general workflow for evaluating EZH2 inhibitors.
Experimental Protocols
This compound In Vivo Xenograft Study (Adapted from Wang X, et al. EMBO J. 2017)
-
Cell Culture: Cal-27, A549, Daudi, or Pfeiffer cells are cultured under standard conditions.
-
Animal Model: Nude mice are used for tumor implantation.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at a dose of 100 mg/kg daily.[2] The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volumes are measured at regular intervals using calipers.
-
Endpoint: The study is concluded after a predefined period, and tumors are excised for further analysis, such as western blotting for H3K27me3 levels.[2]
Tazemetostat Phase 2 Clinical Trial in Follicular Lymphoma (NCT01897571)
-
Study Design: This was an open-label, single-arm, multicenter, phase 2 trial.[6][7]
-
Patient Population: Adult patients with relapsed or refractory follicular lymphoma who had received at least two prior systemic therapies.[6] Patients were stratified based on their EZH2 mutation status.[6]
-
Treatment: Patients received 800 mg of Tazemetostat orally twice daily in 28-day cycles.[6]
-
Primary Endpoint: The primary endpoint was the objective response rate, assessed by an independent radiology committee.[6]
-
Assessments: Tumor assessments were performed at baseline and at regular intervals during the study. Safety and tolerability were also monitored throughout the trial.
Clinical Landscape: Tazemetostat in Practice
Tazemetostat is approved by the FDA for the treatment of adults and pediatric patients aged 16 years and older with metastatic or locally advanced epithelioid sarcoma not eligible for complete resection, and for adult patients with relapsed or refractory follicular lymphoma whose tumors are positive for an EZH2 mutation and who have received at least two prior systemic therapies.
Key Clinical Trial Results for Tazemetostat in Follicular Lymphoma
| Patient Cohort | Objective Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| EZH2 Mutant | 69% | 13% | 10.9 months | 13.8 months |
| EZH2 Wild-Type | 35% | 4% | 13.0 months | 11.1 months |
Data from a phase 2 clinical trial in patients with relapsed or refractory follicular lymphoma.
Conclusion
This compound and Tazemetostat represent two distinct and promising strategies for targeting EZH2 in cancer. Tazemetostat has a well-established clinical profile with proven efficacy in specific patient populations, leading to its FDA approval. Its reversible, competitive mechanism of action is well-characterized. This compound, while still in the preclinical stage, offers a novel approach through its covalent inhibition and subsequent degradation of the EZH2 protein. The preclinical data for this compound suggests potent anti-tumor activity. Further research, including clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound and how it compares to established EZH2 inhibitors like Tazemetostat in a clinical setting. This guide serves as a foundational resource for researchers to navigate the current understanding of these two important compounds.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Inhibition of Enhancer of Zeste Homolog 2 Induces Blast Differentiation, Impairs Engraftment and Prolongs Survival in Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayo.edu [mayo.edu]
- 6. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Efficacy of GNA002 compared to other covalent EZH2 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 mediates the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic modification leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. Covalent inhibitors of EZH2 represent a promising strategy to achieve sustained target engagement and potent anti-tumor activity. This guide provides a comparative overview of GNA002, a novel covalent EZH2 inhibitor, and other agents in its class, supported by available experimental data.
Mechanism of Action: Covalent Inhibition and Degradation
This compound is a derivative of gambogenic acid that acts as a potent and specific covalent inhibitor of EZH2.[1][2] Its mechanism of action is distinct from many other EZH2 inhibitors. This compound specifically and covalently binds to cysteine 668 (Cys668) within the catalytic SET domain of EZH2.[1][2] This covalent modification not only inhibits the methyltransferase activity of EZH2 but also triggers its degradation. The this compound-bound EZH2 is recognized by the COOH terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase, which mediates the ubiquitination and subsequent proteasomal degradation of the EZH2 protein.[1][2] This dual action of enzymatic inhibition and protein degradation leads to a profound and sustained reduction in H3K27me3 levels, resulting in the reactivation of PRC2-silenced tumor suppressor genes.[1][2]
In contrast, other covalent EZH2 inhibitors, such as those from the SKLB series, also form a covalent bond with a cysteine residue in the SAM-binding pocket, leading to irreversible inhibition of EZH2's methyltransferase activity.[3] Non-covalent inhibitors, such as tazemetostat and valemetostat, competitively bind to the S-adenosylmethionine (SAM) binding site of EZH2, reversibly inhibiting its function.
Comparative Efficacy of EZH2 Inhibitors
Direct head-to-head comparative studies of this compound with other covalent EZH2 inhibitors are limited in the public domain. The following tables summarize available quantitative data from individual studies to provide a basis for comparison.
Table 1: In Vitro Biochemical and Cellular Potency of EZH2 Inhibitors
| Inhibitor | Type | Target | Biochemical IC50 | Cellular IC50 (Cell Line) | Reference |
| This compound | Covalent | EZH2 | 1.1 µM | 0.070 µM (MV4-11), 0.103 µM (RS4-11) | [2] |
| SKLB-03176 | Covalent | EZH2 | Not Reported | Not Reported | [3] |
| Tazemetostat | Non-covalent | EZH2 (WT & MUT) | Ki = 2.5 nM | 11 nM (Pfeiffer), 17 nM (KARPAS-422) | [4] |
| Valemetostat | Non-covalent | EZH1/EZH2 | Not Reported | Not Reported | |
| GSK126 | Non-covalent | EZH2 (WT & MUT) | Ki ≈ 0.5-3 nM | 7-252 nM (DLBCL cell lines) | [5] |
Table 2: In Vivo Efficacy of EZH2 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Cal-27 (Head and Neck) | 100 mg/kg, oral, daily | Significant decrease in tumor volume | [6] |
| This compound | A549 (Lung), Daudi & Pfeiffer (Lymphoma) | Not specified | Significant tumor growth suppression | [1][2] |
| Tazemetostat | KARPAS-422 (Lymphoma) | 160 mg/kg, oral, twice daily | Regression | [7] |
| Tazemetostat | Fuji (Synovial Sarcoma) | 250-500 mg/kg, oral, twice daily | Dose-dependent decrease in tumor volume | [8] |
| Valemetostat | Not specified | Not specified | Not specified |
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of EZH2 inhibitors on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MV4-11, RS4-11, Pfeiffer, KARPAS-422) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the EZH2 inhibitor (e.g., this compound, tazemetostat) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[9]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of EZH2 inhibitors in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., Cal-27, KARPAS-422) are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width^2).
-
Drug Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The EZH2 inhibitor (e.g., this compound) is administered orally or via another appropriate route at a specified dose and schedule.[6]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration. Tumor weight and volume are measured at the end of the study.
-
Pharmacodynamic Analysis: Tumor tissues can be collected for analysis of H3K27me3 levels by immunohistochemistry or western blotting to confirm target engagement.[6][8]
Visualizing the Pathways and Processes
This compound Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. toolify.ai [toolify.ai]
- 3. Covalent inhibitors of EZH2: Design, synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. volition.com [volition.com]
- 5. Evaluation of an EZH2 inhibitor in patient-derived orthotopic xenograft models of pediatric brain tumors alone and in combination with chemo- and radiation therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. graphviz/graphviz/dot.py at master · xflr6/graphviz · GitHub [github.com]
- 7. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel EZH2 inhibitor induces synthetic lethality and apoptosis in PBRM1-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
GNA002 for EZH2: A Comparative Guide to Specificity Validation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GNA002's Specificity for EZH2 with Alternative Inhibitors, Supported by Experimental Data.
In the landscape of epigenetic drug discovery, the selective inhibition of histone methyltransferases is a key strategy. Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a prime target due to its frequent dysregulation in various cancers.[1][2] this compound has emerged as a potent, covalent inhibitor of EZH2, demonstrating promising anti-cancer activity.[3][4] This guide provides a comprehensive comparison of the specificity of this compound for EZH2 against other well-characterized EZH2 inhibitors, namely GSK126, tazemetostat, and CPI-1205. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate chemical probe for their studies.
Biochemical Potency and Specificity of EZH2 Inhibitors
The following table summarizes the available quantitative data on the potency and selectivity of this compound and its comparator compounds against EZH2 and other off-target enzymes. This compound is a covalent inhibitor that specifically and covalently binds to Cys668 within the EZH2-SET domain, triggering its degradation.[5] This unique mechanism of action contributes to its specificity.
| Compound | Target | IC50/Ki (nM) | Off-Target Profile |
| This compound | EZH2 | 1100 (IC50) [3][5] | Does not significantly inhibit other methyltransferases such as ESET or SET8. [6] |
| GSK126 | EZH2 | 0.5 - 3 (Ki)[7] | >150-fold selective for EZH2 over EZH1; >1000-fold selective over a panel of 20 other human methyltransferases.[7] |
| Tazemetostat | EZH2 | 2.5 (Ki)[8] | Approximately 35-fold selective for EZH2 over EZH1; >4500-fold more potent against EZH2 than 14 other histone methyltransferases.[8] |
| CPI-1205 | EZH2 | Potent and selective inhibitor (specific IC50/Ki values against a broad panel are not publicly available).[8] | Information on off-target activity against a broad panel of kinases or methyltransferases is limited in the public domain. |
Signaling Pathways and Experimental Workflows
To validate the specificity of an EZH2 inhibitor like this compound, a series of well-defined experiments are crucial. These experiments aim to confirm direct target engagement in a cellular context and to assess the inhibitor's activity against a broad range of other potential targets.
Caption: PRC2 complex and the inhibitory action of this compound.
Caption: Workflow for validating the specificity of an EZH2 inhibitor.
Experimental Protocols
In Vitro EZH2 Enzymatic Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against the EZH2 enzyme complex.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide (e.g., corresponding to amino acids 21-44) or core histones as substrate
-
S-[methyl-³H]-Adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Scintillation cocktail and microplates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, EZH2 complex, and the histone H3 substrate in a 96-well plate.
-
Add the serially diluted test compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at 30°C for 15 minutes to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins and peptide substrate.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
Cancer cell line expressing EZH2 (e.g., a DLBCL cell line)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., this compound)
-
Vehicle control (DMSO)
-
Lysis buffer with protease inhibitors
-
Antibodies: Primary anti-EZH2 antibody, HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot reagents and equipment
Procedure:
-
Culture the selected cancer cell line to 80-90% confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control for a specified duration (e.g., 2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 40°C to 70°C.
-
Cool the samples to 4°C and lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Carefully collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble EZH2 in each sample by Western blotting using an anti-EZH2 antibody.
-
Quantify the band intensities and plot the normalized soluble EZH2 fraction against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Conclusion
The available data indicates that this compound is a potent and specific inhibitor of EZH2. Its covalent mechanism of action and lack of activity against other tested methyltransferases underscore its specificity.[3][6] In comparison, GSK126 and tazemetostat are also highly potent and selective EZH2 inhibitors, with extensive characterization of their off-target profiles.[7][8] For a definitive and comprehensive comparison, head-to-head profiling of this compound, GSK126, tazemetostat, and CPI-1205 against a broad panel of kinases and methyltransferases under standardized assay conditions would be highly valuable. The experimental protocols provided in this guide offer a robust framework for researchers to independently validate the specificity of these and other EZH2 inhibitors in their own experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. biofargo.com [biofargo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Facebook [cancer.gov]
- 8. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of GNA002 and its Parent Compound Gambogenic Acid in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNA002 is a potent and specific covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in various cancers.[1][2] By inhibiting EZH2, this compound triggers the reactivation of tumor suppressor genes, leading to antitumor effects.[1] While preclinical data has demonstrated the efficacy of this compound as a monotherapy, its potential in combination with other anticancer agents to achieve synergistic effects is an area of growing interest. This guide provides a comparative overview of the synergistic potential of this compound's parent compound, Gambogenic Acid (GA), with other anticancer drugs, based on available preclinical data. It is important to note that while this compound is a derivative of GA, specific combination studies on this compound are not yet available in the public domain. The data presented here for GA may provide a foundation for future research into this compound combination therapies.
Synergistic Effects of Gambogenic Acid with Chemotherapeutic Agents
Preclinical studies have demonstrated that Gambogenic Acid exhibits synergistic antitumor effects when combined with several conventional chemotherapy drugs across various cancer cell lines. This synergy often involves overcoming drug resistance and enhancing the cytotoxic effects of the partner drug.
Quantitative Data Summary
The following table summarizes the synergistic interactions observed between Gambogenic Acid (GA) and other anticancer drugs in preclinical studies. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination Partner | Cancer Type(s) | Cell Line(s) | Key Findings & Combination Index (CI) | Reference(s) |
| Docetaxel | Gastrointestinal Cancer | BGC-823, MKN-28, LOVO, SW-116 | Synergistic cytotoxicity. Enhanced apoptosis. | [3][4] |
| Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | A549/Cis (Cisplatin-resistant) | Overcame cisplatin resistance, induced apoptosis and cell cycle arrest. | [5] |
| 5-Fluorouracil (5-FU) | Colorectal Cancer | Not specified | Significant growth inhibition of tumor xenografts in vivo. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and combinations.
-
Procedure:
-
Seed cancer cells (e.g., BGC-823, MKN-28, LOVO, SW-116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Gambogenic Acid, the combination drug (e.g., Docetaxel), or the combination of both for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values. The combination index (CI) is then calculated using the Chou-Talalay method.[3][4]
-
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by the drug combinations.
-
Procedure:
-
Treat cells with Gambogenic Acid, the partner drug, or the combination for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry. Annexin V positive cells are considered apoptotic.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo antitumor efficacy of the combination therapy.
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
Once tumors reach a palpable size, randomize the mice into different treatment groups (e.g., vehicle control, Gambogenic Acid alone, partner drug alone, combination).
-
Administer the treatments according to the specified dosage and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Gambogenic Acid with other anticancer drugs are often attributed to its multi-targeted mechanism of action.
Overcoming Drug Resistance
Gambogenic Acid has been shown to reverse resistance to chemotherapeutic agents like docetaxel.[3] It can down-regulate the expression of genes associated with drug resistance, such as β-tubulin III and survivin.[3][4]
Caption: Synergistic mechanism of Gambogenic Acid and Docetaxel.
Induction of Apoptosis and Cell Cycle Arrest
In cisplatin-resistant NSCLC cells, Gambogenic Acid was found to induce G1 phase cell cycle arrest and subsequent apoptosis.[5] This suggests that GA can re-sensitize resistant cells to the apoptotic effects of chemotherapy.
Caption: Workflow for a typical in vivo xenograft study.
Conclusion and Future Directions
The available preclinical data on Gambogenic Acid, the parent compound of this compound, strongly suggests a high potential for synergistic antitumor effects when combined with conventional chemotherapeutic agents. These combinations have shown promise in overcoming drug resistance and enhancing cancer cell death.
Future research should focus on validating these findings with this compound itself. Investigating the synergistic potential of this compound with a broader range of targeted therapies and immunotherapies is also a critical next step. The development of well-designed clinical trials will be essential to translate these promising preclinical results into effective combination therapies for cancer patients.
References
- 1. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Synergistic anti-proliferative effects of gambogic acid with docetaxel in gastrointestinal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anti-proliferative effects of gambogic acid with docetaxel in gastrointestinal cancer cell lines | Semantic Scholar [semanticscholar.org]
- 5. Gambogenic acid exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Combination Therapies: A Comparative Guide for GNA002 and a Look into its Predecessor and Class
For Researchers, Scientists, and Drug Development Professionals
Initial literature searches did not identify any preclinical or clinical studies evaluating the combination of GNA002 with other therapeutic agents. This compound is a potent and specific covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2).
To provide valuable insights for researchers, this guide presents a comparative analysis of preclinical combination studies involving its parent compound, gambogic acid (GA) , and a broader overview of combination strategies for EZH2 inhibitors as a class of therapeutic agents. This information may offer a foundational understanding for designing future combination studies with this compound.
Part 1: Gambogic Acid (GA) Combination Therapy Studies
Gambogic acid, the natural precursor to this compound, has been investigated in combination with several standard-of-care chemotherapies. These studies have demonstrated synergistic effects in various cancer cell lines, suggesting that targeting the EZH2 pathway may enhance the efficacy of conventional treatments.
Quantitative Data Summary
The following table summarizes the key findings from preclinical studies of gambogic acid in combination with different chemotherapeutic agents.
| Combination | Cancer Type | Cell Lines | Key Findings | Synergy |
| GA + Cisplatin | Non-Small Cell Lung Cancer | A549, NCI-H460, NCI-H1299 | Sequential treatment of cisplatin followed by GA resulted in a strong synergistic action, increased apoptosis, and enhanced activation of caspases.[1] | Synergistic |
| Cisplatin-Resistant Lung Cancer | A549/DDP | Combination treatment resulted in significant anti-growth activity, stimulated cell cycle arrest, and apoptosis.[2] | Synergistic | |
| HPV+ Head and Neck Cancer | 30-hydroxygambogic acid (a GA derivative) significantly increased cisplatin's efficacy in an in vivo xenograft model.[3][4] | Synergistic | ||
| GA + Doxorubicin | Ovarian Cancer | SKOV-3 | The combination caused synergistic loss of cell viability, increased cellular ROS accumulation, and suppressed tumor growth in a mouse model.[5] | Synergistic |
| Doxorubicin-Resistant Breast Cancer | MCF-7/ADR | GA sensitized resistant cells to doxorubicin by inhibiting P-glycoprotein and suppressing survivin expression.[6] | Synergistic | |
| GA + Paclitaxel | Paclitaxel-Resistant Triple-Negative Breast Cancer | MDA-MB-231R, MDA-MB-468R | GA increased sensitivity to paclitaxel by downregulating the SHH signaling pathway, leading to enhanced apoptosis.[7][8] | Synergistic |
Experimental Protocols
Detailed methodologies for the key experiments cited in the gambogic acid combination studies are provided below.
The viability of cancer cells following treatment with gambogic acid and/or chemotherapeutic agents is commonly assessed using tetrazolium-based assays such as MTT or WST-1, or ATP-based luminescence assays.[9][10][11][12]
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of gambogic acid, the combination drug, or both for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation:
-
For MTT assay: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals. Subsequently, add a solubilization solution to dissolve the crystals.
-
For ATP assay: Add a reagent that lyses the cells and provides the necessary components for a luciferase reaction.
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) or luminescence using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. The combination index (CI) can be calculated to determine if the interaction is synergistic, additive, or antagonistic.
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the drug combinations.[13][14][15][16]
-
Protein Extraction: Lyse treated and untreated cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Animal models are crucial for evaluating the in vivo efficacy of drug combinations.[17][18][19][20][21]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth by measuring the tumor volume at regular intervals.
-
Treatment: Once the tumors reach a specific size, randomize the mice into different treatment groups (e.g., vehicle control, gambogic acid alone, chemotherapy alone, combination therapy). Administer the treatments according to a predetermined schedule and dosage.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them.
-
Pharmacodynamic Analysis: Tumor tissues can be collected for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream effects.
IHC is used to visualize the expression and localization of specific proteins within the tumor tissue.[22][23][24][25][26]
-
Tissue Preparation: Fix the excised tumor tissues in formalin and embed them in paraffin.
-
Sectioning: Cut thin sections of the paraffin-embedded tissues and mount them on microscope slides.
-
Deparaffinization and Rehydration: Remove the paraffin from the tissue sections and rehydrate them through a series of ethanol washes.
-
Antigen Retrieval: Use heat-induced or enzymatic methods to unmask the antigenic epitopes.
-
Blocking: Block the sections to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the sections with a primary antibody against the protein of interest, followed by a secondary antibody conjugated to an enzyme or fluorophore.
-
Detection: For chromogenic detection, add a substrate that produces a colored precipitate. For fluorescent detection, visualize the signal using a fluorescence microscope.
-
Counterstaining and Mounting: Counterstain the sections with a nuclear stain (e.g., hematoxylin) and mount them with a coverslip.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways modulated by gambogic acid in combination with chemotherapy.
Caption: General experimental workflow for preclinical combination studies.
Part 2: EZH2 Inhibitors Combination Therapy Landscape
As this compound is a specific EZH2 inhibitor, examining the broader combination strategies for this class of drugs can provide a rationale for future this compound-based combination therapies. EZH2 inhibitors have been explored in combination with chemotherapy, targeted therapies, and immunotherapies.[27][28][29]
Combination with Chemotherapy
EZH2 inhibitors are being investigated in combination with various chemotherapeutic agents to overcome drug resistance and enhance efficacy.[27][30][31] Preclinical studies have shown that EZH2 inhibition can sensitize cancer cells to cisplatin in lung, ovarian, and breast cancer models.[27][30][31]
Combination with Targeted Therapy
The combination of EZH2 inhibitors with other targeted agents is a promising strategy. For instance, in preclinical models of diffuse large B-cell lymphoma (DLBCL), EZH2 inhibitors have shown synergistic effects with inhibitors of the B-cell receptor (BCR) signaling pathway, such as ibrutinib, and mTOR inhibitors.[32]
Combination with Immunotherapy
A growing body of preclinical evidence suggests that EZH2 inhibitors can enhance the efficacy of immunotherapies, including immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) and CAR-T cell therapy.[33][34][35][36][37] EZH2 inhibition can modulate the tumor microenvironment by increasing the visibility of tumor cells to the immune system and reducing the population of immunosuppressive regulatory T cells.[33][34][35] In preclinical lymphoma models, the combination of an EZH2 inhibitor with CAR-T cell therapy led to significantly improved survival compared to CAR-T therapy alone.[33]
Caption: Overview of EZH2 inhibitor combination strategies.
Conclusion
While direct preclinical or clinical data on this compound combination therapies are not yet available, the existing research on its parent compound, gambogic acid, and the broader class of EZH2 inhibitors provides a strong rationale for exploring such combinations. The synergistic effects observed with chemotherapy and the potential to enhance targeted and immunotherapies suggest that this compound could be a valuable component of future combination regimens in oncology. Further preclinical studies are warranted to investigate the efficacy and mechanisms of this compound in combination with various anticancer agents.
References
- 1. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic acid sensitizes ovarian cancer cells to doxorubicin through ROS-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gambogic Acid as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gambogic acid increases the sensitivity to paclitaxel in drug-resistant triple-negative breast cancer via the SHH signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gambogic acid increases the sensitivity to paclitaxel in drug‑resistant triple‑negative breast cancer via the SHH signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 11. Viability Assays for Cells in Culture [jove.com]
- 12. youtube.com [youtube.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Western Blot Experiment Protocol | OHAUS [us.ohaus.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. benchchem.com [benchchem.com]
- 19. The in vivo xenograft tumor models [bio-protocol.org]
- 20. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 22. Immunohistochemistry (IHC) [bio-protocol.org]
- 23. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 24. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 25. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 26. bosterbio.com [bosterbio.com]
- 27. EZH2 Inhibition and Cisplatin as a Combination Anticancer Therapy: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Combining EZH2 inhibitors with other therapies for solid tumors: more choices for better effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. EZH2 Inhibition and Cisplatin as a Combination Anticancer Therapy: An Overview of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. trial.medpath.com [trial.medpath.com]
- 34. The heightened importance of EZH2 in cancer immunotherapy - ecancer [ecancer.org]
- 35. news-medical.net [news-medical.net]
- 36. EZH2 inhibition: A promising strategy to prevent cancer immune editing - PMC [pmc.ncbi.nlm.nih.gov]
- 37. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]
GNA002 Demonstrates Comparable Antitumor Efficacy to Cisplatin with a Favorable Safety Profile in a Head and Neck Cancer Xenograft Model
For Immediate Release
[City, State] – [Date] – A comparative analysis of preclinical data reveals that GNA002, a novel EZH2 inhibitor, exhibits antitumor efficacy comparable to the widely-used chemotherapeutic agent cisplatin in a Cal-27 head and neck cancer xenograft model. Notably, this compound demonstrated a superior safety profile, with no significant impact on the body weight of treated animals, a common side effect observed with cisplatin.
This guide provides a detailed comparison of this compound and cisplatin, focusing on their performance in xenograft tumor models, their mechanisms of action, and the experimental protocols supporting these findings. The information is intended for researchers, scientists, and drug development professionals in the field of oncology.
Comparative Efficacy and Safety in Cal-27 Xenograft Model
A key study by Wang et al. (2017) provides a direct comparison of this compound and cisplatin in a xenograft model using the human head and neck squamous cell carcinoma line, Cal-27. The results indicate that this compound, administered orally at 100 mg/kg, significantly suppressed tumor growth, an effect that was comparable to that of cisplatin.[1]
However, a critical distinction was observed in the safety profiles of the two compounds. Mice treated with this compound did not exhibit the significant body weight loss that was recorded in the cisplatin-treated group, suggesting a better tolerance of this compound at an efficacious dose.[1]
Quantitative Data Summary
| Parameter | This compound | Cisplatin | Vehicle Control |
| Cell Line | Cal-27 (Head and Neck Squamous Cell Carcinoma) | Cal-27 (Head and Neck Squamous Cell Carcinoma) | Cal-27 (Head and Neck Squamous Cell Carcinoma) |
| Dosing Regimen | 100 mg/kg, oral administration, daily | Not specified in detail, but showed similar efficacy to this compound | Not specified |
| Tumor Volume | Significantly decreased[1] | Similar anti-cancer efficacy to this compound[1] | - |
| Tumor Weight | Significantly decreased[1] | Similar anti-cancer efficacy to this compound[1] | - |
| Effect on Body Weight | No significant change[1] | Significant decrease[1] | No significant change[1] |
| H3K27Me3 Levels in Tumor | Reduced[1] | Not reported | - |
| EZH2 Levels in Tumor | Reduced[1] | Not reduced[1] | - |
Mechanisms of Action
This compound and cisplatin employ distinct mechanisms to achieve their antitumor effects.
This compound is a highly potent and specific covalent inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[2][3][4] this compound binds to a specific cysteine residue (Cys668) within the EZH2-SET domain, leading to the degradation of EZH2 through ubiquitination mediated by the E3 ligase CHIP.[2][4] This degradation results in a reduction of H3K27 trimethylation (H3K27Me3), a repressive epigenetic mark, which in turn reactivates the expression of silenced tumor suppressor genes.[2][3][4]
Cisplatin is a platinum-based DNA alkylating agent.[1] Its primary mechanism of action involves binding to the DNA of cancer cells, forming DNA adducts and cross-links.[1] This DNA damage interferes with DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[1]
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for xenograft tumor model studies.
Cal-27 Xenograft Model Establishment
-
Cell Culture: Cal-27 human head and neck squamous cell carcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of Cal-27 cells (typically 1-5 x 10^6 cells in a mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, mice are randomized into treatment and control groups.
Drug Administration
-
This compound: In the comparative study, this compound was administered orally at a dose of 100 mg/kg daily.[1]
-
Cisplatin: The exact dosing for the comparative study was not detailed, but in other studies with Cal-27 xenografts, cisplatin has been administered intraperitoneally at doses ranging from 2 mg/kg to 6 mg/kg, with varying schedules (e.g., every other day or twice a week).
Endpoint Analysis
-
Tumor Growth Inhibition: Tumor volumes are measured throughout the study, and at the end, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated relative to the vehicle control group.
-
Safety Assessment: The body weight of the mice is monitored regularly as a general indicator of toxicity.
-
Biomarker Analysis: At the end of the study, tumor tissues can be collected for further analysis, such as immunohistochemistry to assess the levels of target biomarkers like H3K27Me3 and EZH2.[1]
Conclusion
The available preclinical data suggests that this compound is a promising therapeutic candidate for head and neck cancer. Its ability to achieve antitumor efficacy comparable to cisplatin, coupled with a significantly better safety profile in the Cal-27 xenograft model, warrants further investigation. The distinct mechanism of action of this compound, targeting the epigenetic regulator EZH2, may offer a valuable alternative to traditional DNA-damaging agents like cisplatin, potentially overcoming resistance mechanisms and reducing treatment-related toxicities. Further studies are needed to fully elucidate the therapeutic potential of this compound in a broader range of cancer models and eventually in clinical settings.
References
GNA002 in Focus: A Head-to-Head Comparison with Other Epigenetic Modulators of EZH2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNA002 with other prominent epigenetic modifiers targeting the Enhancer of Zeste Homolog 2 (EZH2). This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying signaling pathways to support informed decisions in drug discovery and development.
This compound has emerged as a potent and specific covalent inhibitor of EZH2, a histone methyltransferase frequently dysregulated in various cancers.[1][2][3] Its unique mechanism of action, which involves not only the inhibition of EZH2's catalytic activity but also the induction of its degradation, sets it apart from other EZH2 inhibitors.[1][3] This guide provides a comparative analysis of this compound against other well-characterized EZH2 inhibitors: GSK126, Tazemetostat, and Valemetostat.
Performance Data Summary
The following table summarizes the key quantitative data for this compound and its comparators, focusing on their mechanism of action, inhibitory concentrations, and effects on cancer cells.
| Feature | This compound | GSK126 | Tazemetostat (EPZ-6438) | Valemetostat (DS-3201) |
| Mechanism of Action | Covalent inhibitor, binds to Cys668 in the EZH2-SET domain, induces EZH2 degradation via ubiquitination.[1][3] | S-adenosylmethionine (SAM)-competitive inhibitor.[1][4] | SAM-competitive inhibitor of both wild-type and mutant EZH2.[1][5] | Dual inhibitor of EZH1 and EZH2.[6][7][8] |
| Enzymatic IC50 | 1.1 µM[1][2][3] | Kiapp = 0.5–3 nM[1] | 2.5 nM[5] | Not explicitly found |
| Cellular H3K27me3 Inhibition IC50 | Not explicitly found | 7–252 nM (in DLBCL cell lines)[1] | 2–90 nM (in DLBCL cell lines)[1][5] | Not explicitly found |
| Cell Proliferation IC50 | 0.070 µM (MV4-11), 0.103 µM (RS4-11)[2] | 1.0 µM (HEC-50B), 0.9 µM (Ishikawa)[9] | <0.001 to 7.6 µM (in DLBCL cell lines)[1] | Not explicitly found |
| Clinical Development Status | Preclinical[1][10] | Preclinical/Clinical[1][11] | FDA-approved for follicular lymphoma and epithelioid sarcoma.[5][12] | Phase 2 clinical trials for various hematologic malignancies.[6][13][14] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating EZH2 inhibitors.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Valemetostat Tosilate? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 14. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GNA002: A Covalent Tool for Validating EZH2 as a Therapeutic Target
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical oncogene and a promising therapeutic target in various human cancers. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic modification leading to transcriptional repression of tumor suppressor genes.[1][2] The validation of EZH2 as a drug target has been significantly advanced by the development of small molecule inhibitors. This guide provides a comparative analysis of GNA002, a potent and specific covalent EZH2 inhibitor, with other well-characterized EZH2 inhibitors, namely GSK126 and Tazemetostat (EPZ-6438), to assist researchers in selecting the appropriate tool compound for their EZH2 validation studies.
Mechanism of Action: A Covalent Approach to EZH2 Inhibition
This compound distinguishes itself from many other EZH2 inhibitors through its unique covalent mechanism of action. It specifically and covalently binds to Cys668 within the SET domain of EZH2.[1][3] This irreversible binding not only inhibits the methyltransferase activity of EZH2 but also triggers its degradation via the CHIP (COOH terminus of Hsp70-interacting protein) E3 ubiquitin ligase, leading to a profound and sustained suppression of EZH2 function.[1][4] In contrast, GSK126 and Tazemetostat are S-adenosylmethionine (SAM)-competitive inhibitors, reversibly binding to the SAM-binding pocket of EZH2 to block its catalytic activity.[5][6][7]
Comparative Performance Data
The following tables summarize the quantitative data for this compound, GSK126, and Tazemetostat from various in vitro and in vivo studies.
Table 1: In Vitro Biochemical and Cellular Potency
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| This compound | EZH2 | Enzymatic Assay | 1.1 µM | [1][3] |
| MV4-11 (AML) | Cell Proliferation | 0.070 µM | [1][3] | |
| RS4-11 (ALL) | Cell Proliferation | 0.103 µM | [1][3] | |
| GSK126 | EZH2 (Wild-Type) | Enzymatic Assay (Ki) | 0.5-3 nM | [5][7] |
| EZH2 (Mutant) | Enzymatic Assay (Ki) | 0.5-3 nM | [5][7] | |
| EZH2 | Enzymatic Assay (IC50) | 9.9 nM | [6][8][9] | |
| EZH1 | Enzymatic Assay (IC50) | 680 nM | [6][8] | |
| EZH2 mutant DLBCL cells | H3K27me3 Reduction | 7-252 nM | [5] | |
| MM.1S, LP1 (Multiple Myeloma) | Cell Proliferation | 12.6-17.4 µM (72h) | [7] | |
| Tazemetostat | EZH2 (Wild-Type) | Enzymatic Assay (Ki) | 2.5 nM | [10][11][12] |
| EZH2 (Wild-Type) | Enzymatic Assay (IC50) | 11 nM | [10][12] | |
| EZH2 (Mutant) | Enzymatic Assay (IC50) | 2-38 nM | [5][11] | |
| EZH1 | Enzymatic Assay (IC50) | 392 nM | [11][12] | |
| KARPAS-422 (EZH2 mutant Lymphoma) | Cell Proliferation (11-14 days) | 0.012 µM | [5][10] | |
| SMARCB1-deleted MRT cells | Cell Proliferation | 32-1000 nM | [10] | |
| DLBCL cells (EZH2 mutant) | H3K27me3 Reduction | 2-90 nM | [5] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Outcome | Reference |
| This compound | Cal-27 (Head and Neck Cancer) | 100 mg/kg, oral, daily | Significant tumor volume decrease and reduced H3K27me3 levels in tumors. | [1] |
| A549 (Lung Cancer) | Not specified | Significant suppression of in vivo tumor growth. | [1] | |
| Daudi (Burkitt's Lymphoma) | Not specified | Significant suppression of in vivo tumor growth. | [1] | |
| Pfeiffer (DLBCL, EZH2 mutant) | Not specified | Significant suppression of in vivo tumor growth. | [1] | |
| GSK126 | Pfeiffer (DLBCL, EZH2 mutant) | 50 mg/kg/day | Tumor growth reduction. | [8] |
| KARPAS-422 (DLBCL, EZH2 mutant) | 15, 50, 150 mg/kg, i.p., daily for 10 days | Dose-dependent tumor growth inhibition; 50 mg/kg completely inhibited tumor growth. | [6] | |
| Tazemetostat | KARPAS-422 & Pfeiffer (DLBCL, EZH2 mutant) | Not specified | Complete tumor regression. | [5] |
| WSU-DLCL2 (DLBCL, EZH2 mutant) | Not specified | Inhibition of tumor growth. | [5] | |
| Rhabdoid Tumor Xenografts | 400 mg/kg, oral, twice daily for 28 days | Significant antitumor activity, including stable disease and delayed tumor regression. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
EZH2 Enzymatic Assay
This assay measures the ability of a compound to inhibit the methyltransferase activity of the EZH2 complex.
-
Reagents : Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2), S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM), histone H3 peptide substrate, assay buffer (e.g., 20 mM BICINE, pH 7.6, 0.5 mM DTT, 0.005% BSA, 0.002% Tween-20), and the test compound.
-
Procedure :
-
The EZH2 complex is pre-incubated with the test compound at various concentrations for a defined period (e.g., 30 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding the histone H3 substrate and [³H]-SAM.
-
The reaction is incubated for a specific time (e.g., 1-2 hours) at 30°C.
-
The reaction is stopped, and the amount of incorporated radioactivity into the histone substrate is measured using a scintillation counter.
-
-
Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT or CellTiter-Glo)
This assay determines the effect of EZH2 inhibitors on the proliferation and viability of cancer cell lines.
-
Reagents : Cancer cell lines of interest, cell culture medium, 96-well plates, test compound, and a viability reagent (e.g., MTT or CellTiter-Glo).
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compound or vehicle control (DMSO).
-
Plates are incubated for a specified period (e.g., 72 hours to 14 days, depending on the inhibitor and cell line).
-
For MTT assay : MTT reagent is added to each well and incubated for 1-4 hours. The resulting formazan crystals are dissolved in a solubilization solution, and absorbance is measured at 570 nm.[13]
-
For CellTiter-Glo assay : CellTiter-Glo reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus viable cells, is measured.
-
-
Data Analysis : IC50 values are determined by plotting the percentage of cell viability relative to the vehicle control against the logarithm of the compound concentration.
Western Blot for H3K27me3
This method is used to quantify the global levels of H3K27 trimethylation in cells following inhibitor treatment.
-
Procedure :
-
Cells are treated with the EZH2 inhibitor or vehicle for a specific duration (e.g., 48-96 hours).
-
Histones are extracted from the cell nuclei, typically using an acid extraction method.[14]
-
Protein concentration is determined, and equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[15]
-
The membrane is blocked and then incubated with a primary antibody specific for H3K27me3.
-
A primary antibody against total histone H3 is used as a loading control on the same or a parallel blot.[14]
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis : Band intensities are quantified using densitometry software, and the H3K27me3 signal is normalized to the total H3 signal.[14]
Chromatin Immunoprecipitation (ChIP)
ChIP is employed to assess the enrichment of the H3K27me3 mark at specific gene promoters.
-
Procedure :
-
Cells are treated with the EZH2 inhibitor or vehicle.
-
Protein-DNA complexes are cross-linked using formaldehyde.
-
Cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
The chromatin is immunoprecipitated overnight with an antibody specific for H3K27me3.
-
The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.
-
The cross-links are reversed, and the DNA is purified.
-
-
Data Analysis : The amount of immunoprecipitated DNA corresponding to specific gene promoters (e.g., tumor suppressor genes) is quantified by quantitative PCR (qPCR) and expressed as a percentage of the input chromatin.
Xenograft Mouse Model
This in vivo model evaluates the anti-tumor efficacy of EZH2 inhibitors.
-
Procedure :
-
Immunocompromised mice (e.g., NOD/SCID or nude mice) are subcutaneously or orthotopically injected with cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound is administered via a clinically relevant route (e.g., oral gavage for this compound and Tazemetostat) at a specified dose and schedule.[1][16]
-
Tumor volume and body weight are monitored regularly.
-
-
Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle-treated control group. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for H3K27me3).
Visualizing the Pathways and Processes
The following diagrams illustrate the key concepts discussed in this guide.
Caption: The EZH2 signaling pathway, a key driver of cancer progression.
Caption: Mechanisms of action for different classes of EZH2 inhibitors.
Caption: Workflow for validating EZH2 as a therapeutic target.
Conclusion
This compound offers a distinct and powerful approach to validating EZH2 as a therapeutic target. Its covalent mechanism of action, leading to irreversible inhibition and degradation of the EZH2 protein, provides a sustained and profound suppression of the EZH2 pathway. This contrasts with the reversible, competitive inhibition of GSK126 and Tazemetostat. The choice of inhibitor will depend on the specific research question. For studies requiring a sustained and deep inhibition of EZH2, or for investigating the consequences of EZH2 protein loss, this compound is an excellent tool. For studies comparing the effects of reversible catalytic inhibition, GSK126 and Tazemetostat remain valuable and well-characterized tool compounds. This guide provides the necessary data and protocols to enable researchers to make an informed decision and to design robust experiments to further elucidate the role of EZH2 in cancer and to explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gene expression profiling of EZH2 mutant and wild type DLBCL cell lines treated with EZH2 inhibitor [datacatalog.mskcc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK126 | CAS:1346574-57-9 | EZH2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Gsk2816126 | C31H38N6O2 | CID 68210102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of GNA002
This document provides crucial safety and logistical information for the proper disposal of GNA002, a potent and selective EZH2 inhibitor used in laboratory research.[1][2][3] Adherence to these procedural guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Disclaimer: The following procedures are based on general best practices for the disposal of chemical reagents used in research. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling and disposal. The SDS contains detailed information tailored to the specific formulation of the product.
I. Pre-Disposal and Handling Considerations
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
II. This compound Disposal Procedure
The proper disposal of this compound, as with most laboratory chemicals, depends on its form (solid or in solution) and any potential contamination.
Step 1: Consultation of Safety Data Sheet (SDS) The first and most critical step is to locate and thoroughly review the manufacturer-provided Safety Data Sheet (SDS) for this compound.[4] The SDS will provide specific instructions on disposal, including appropriate waste codes and any chemical incompatibilities.
Step 2: Segregation of Waste this compound waste must be segregated from general laboratory waste. It should be collected in a designated, properly labeled, and sealed waste container.
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container labeled for liquid chemical waste. Do not mix this compound solutions with other chemical waste streams unless compatibility has been confirmed by the SDS.
Step 3: Waste Container Labeling All waste containers must be clearly and accurately labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: this compound
-
The primary hazards associated with the chemical (e.g., "Toxic," "Irritant"). This information will be available in the SDS.
-
The accumulation start date.
Step 4: Storage of Waste Store the sealed and labeled waste containers in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
Step 5: Arrangement for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Do not attempt to dispose of this compound down the drain or in regular trash.
III. Data Presentation: Hazard Profile
The following table summarizes the type of quantitative and qualitative hazard information typically found in a Safety Data Sheet for a research-grade chemical like this compound. Note: This is a generalized representation; refer to the specific this compound SDS for actual data.
| Hazard Classification | GHS Category (Example) | Precautionary Statements (Example) |
| Acute Toxicity (Oral) | Category 4 | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation | Category 2 | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Serious Eye Damage/Irritation | Category 2A | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
IV. Experimental Protocols: Decontamination Procedure
In the event of a small spill of this compound, follow these general decontamination steps. For large spills, evacuate the area and contact your institution's EHS department immediately.
-
Restrict Access: Cordon off the spill area to prevent further contamination.
-
Absorb Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to soak up the material. For solid spills, carefully sweep the material, avoiding dust generation.
-
Collect Waste: Place the absorbed material or swept solid into a designated hazardous waste container.
-
Decontaminate Surfaces: Wipe the spill area with a suitable solvent (e.g., ethanol or as recommended in the SDS), followed by a soap and water solution.
-
Dispose of Cleaning Materials: All cleaning materials (wipes, absorbent pads, etc.) should be disposed of as hazardous waste.
V. Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
